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Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

An In-depth Technical Guide to 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: Structure, Properties, and Therapeutic Potential Executive Summary This technical guide provides a comprehensive analysis of 3-((2-Fluorobenzyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: Structure, Properties, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive analysis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry. The indazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a 5-nitro group is a key feature, often associated with bioreductive activation that imparts antimicrobial and antiparasitic properties.[2][3] This guide, intended for researchers and drug development professionals, synthesizes data from structurally related analogs to predict the physicochemical properties, propose a robust synthetic route, and explore the potential biological activities of this specific molecule. We will delve into the mechanistic rationale behind synthetic choices, outline detailed experimental protocols, and discuss its potential as an antiparasitic agent or kinase inhibitor, all while emphasizing safe laboratory handling practices.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[4][5] Its derivatives exhibit an exceptionally broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[3][5][6] The thermodynamic stability of the 1H-indazole tautomer makes it a frequent target for synthetic derivatization.[3] The scaffold's utility is exemplified by drugs like Benzydamine (an anti-inflammatory agent) and Axitinib (a tyrosine kinase inhibitor), highlighting its versatility in targeting diverse disease pathways.[1][4] The compound of interest, by functionalizing the 3-position with a substituted benzyloxy group and incorporating a 5-nitro moiety, represents a strategic design to explore novel therapeutic applications.

Molecular Profile of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

A thorough understanding of a compound's structure and physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems.

Chemical Structure

The molecule consists of a 5-nitro-1H-indazole core, which is ether-linked at the C3 position to a 2-fluorobenzyl group. The fluorine substitution on the benzyl ring can modulate electronic properties and metabolic stability.

Caption: Chemical structure of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from close analogs. The table below presents key computed and estimated values.

PropertyValueSource/Basis
Molecular Formula C₁₄H₁₀FN₃O₃Calculated
Molecular Weight 287.25 g/mol Calculated
CAS Number Not assignedNovel Compound
Appearance White to pale yellow solidInferred from analogs[7]
Predicted logP ~3.5 - 4.0Estimated from analogs[8]
Polar Surface Area (PSA) 76.86 ŲCalculated
H-Bond Donors 1 (Indazole N-H)Calculated
H-Bond Acceptors 5 (Oxygens, Nitrogens)Calculated

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole can be achieved through a logical and efficient pathway. This section details a proposed synthetic protocol, underpinned by established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the C3-ether bond points to two key starting materials: a nucleophilic indazole precursor and an electrophilic benzyl halide. This approach simplifies the synthesis to a well-understood O-alkylation reaction.

retrosynthesis target Target Molecule 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole disconnection C-O Ether Disconnection (Williamson Ether Synthesis) target->disconnection precursors Precursors disconnection->precursors indazole 5-Nitro-1H-indazol-3(2H)-one (Nucleophile) precursors->indazole benzyl_halide 2-Fluorobenzyl Bromide (Electrophile) precursors->benzyl_halide

Caption: Retrosynthetic pathway for the target molecule.

Proposed Step-by-Step Synthesis Protocol

This protocol describes the O-alkylation of 5-nitro-1H-indazol-3(2H)-one with 2-fluorobenzyl bromide.

Step 1: O-Alkylation Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-nitro-1H-indazol-3(2H)-one (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of indazole).

  • Stir the suspension at room temperature until the starting material is partially dissolved.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture. The base deprotonates the indazole, forming the nucleophilic indazolate anion.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Extraction

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification and Characterization

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the indazole without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the indazolate salt and the alkyl halide, promoting a favorable reaction rate.

  • Reaction Temperature: Gentle heating (60-70 °C) is employed to accelerate the reaction rate without promoting decomposition of the starting materials or product.

Predicted Biological Activity and Therapeutic Potential

The structural motifs of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole suggest several promising avenues for biological activity.

Antiparasitic and Antimicrobial Activity

The 5-nitro group is a critical pharmacophore for antiparasitic and antimicrobial activity. In anaerobic environments, such as those found in protozoa like Trypanosoma cruzi and Leishmania, the nitro group can undergo bioreductive activation by nitroreductase enzymes.[2] This process generates cytotoxic nitro radical anions that damage cellular macromolecules like DNA, leading to cell death.[2] This mechanism provides selectivity, as the required enzymes are often absent in mammalian host cells.[2] Numerous studies on related 3-alkoxy-5-nitroindazoles have confirmed potent activity against various protozoa.[3][6][9][10][11]

Table of Biological Activity for Structural Analogs

Compound ClassTarget Organism/Cell LineReported Activity (IC₅₀)Reference
3-Alkoxy-1-alkyl-5-nitroindazolesTrypanosoma cruziSub-micromolar to low micromolar[6][9][10]
3-Alkoxy-1-benzyl-5-nitroindazolesLeishmania spp.Low micromolar[3]
5-Nitroindazole DerivativesAcanthamoeba castellaniiIC₅₀ < 5 µM[11]
5-Nitroindazole DerivativesTK-10, HT-29 (Tumor Lines)Moderate activity[9][10]
Potential as a Kinase Inhibitor

The indazole ring is a well-known "hinge-binding" motif in many kinase inhibitors.[1] It mimics the purine core of ATP and can form key hydrogen bonds with the kinase hinge region. While the 3-oxy substituent may alter this binding mode, the core scaffold suggests that the compound could be explored for activity against various protein kinases implicated in cancer and inflammatory diseases.

workflow cluster_screening Proposed Biological Screening Workflow start Synthesized Compound antiparasitic Antiparasitic Assays (Leishmania, T. cruzi) start->antiparasitic kinase Kinase Inhibitor Panel (>100 kinases) start->kinase cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., Vero, HepG2) antiparasitic->cytotoxicity kinase->cytotoxicity hit_id Hit Identification cytotoxicity->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt

Caption: A generalized workflow for evaluating biological activity.

Safety, Handling, and Storage

As a novel chemical entity, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole should be handled with care, following standard laboratory safety protocols for potentially hazardous chemicals.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][12][13] Work should be conducted in a well-ventilated chemical fume hood.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[15] Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from direct sunlight and oxidizing agents.[7][14]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water and soap.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][13]

    • Inhalation: Move the person to fresh air.[7][15]

    • Ingestion: Rinse mouth with water and seek medical attention.[7][14]

Conclusion and Future Directions

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a promising, yet unexplored, molecule. Based on strong evidence from structurally related compounds, it is predicted to possess significant antiparasitic properties, driven by the bioreductive activation of its 5-nitro group. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation.

Future research should focus on the practical synthesis and rigorous characterization of this compound. Following its successful synthesis, a comprehensive biological evaluation is warranted, including in vitro screening against a panel of protozoan parasites and a broad range of protein kinases. These studies will be crucial in validating its therapeutic potential and paving the way for further lead optimization and drug development efforts.

References

  • Safety Data Sheet.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2024, April 29).
  • Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. [Link]

  • SynZeal. Safety Data Sheet.
  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]

  • PMC. (2024, October 1). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. [Link]

  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]

  • PubMed. (2005, May 2). Synthesis and Biological Properties of New 5-nitroindazole Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Wikipedia. Indazole. [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. [Link]

  • ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of indazolones. [Link]

  • PubChem. 5-Nitroindazole. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

  • Acta Tropica. (2022, May 23). Effectiveness of 5-nitroindazole derivatives against Acanthamoeba castellanii. [Link]

Sources

Exploratory

Technical Guide: Molecular Weight, Exact Mass, and Characterization of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Executive Summary The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (CAS: 178160-29-7) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (CAS: 178160-29-7) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Featuring a 5-nitro-1H-indazole core substituted with a lipophilic 2-fluorobenzyl ether at the C3 position, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and exact mass—alongside field-proven synthetic methodologies, analytical validation protocols, and its mechanistic role in pharmacological signaling pathways.

Physicochemical Profiling & Mass Specifications

Accurate mass determination is the cornerstone of validating synthetic intermediates. For 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, distinguishing between the nominal mass, molecular weight, and monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) workflows.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₁₄H₁₀FN₃O₃Determines the isotopic envelope in MS analysis.
CAS Registry Number 178160-29-7Unique identifier for procurement and literature tracking[1].
Molecular Weight (MW) 287.25 g/mol Calculated using standard atomic weights; used for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 287.07062 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O); critical for HRMS identification.
[M+H]⁺ Expected m/z 288.07790The primary adduct observed in positive-ion Electrospray Ionization (ESI+).
Hydrogen Bond Donors 1The N1-H of the indazole core; crucial for hinge-binding in kinases.
Hydrogen Bond Acceptors 6Oxygen, nitrogen, and fluorine atoms; facilitates target protein interaction.

Structural Rationale & Mechanistic Causality

The architectural design of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is not arbitrary; each functional group serves a distinct chemical and biological purpose:

  • The 5-Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. Chemically, it lowers the pKa of the indazole N-H, making the core more acidic and altering its tautomeric equilibrium. Synthetically, it acts as a robust handle that can be easily reduced to an amine (via Pd/C and H₂ or SnCl₂) for subsequent amide coupling, enabling rapid library generation[2].

  • The 3-Alkoxy (2-Fluorobenzyl) Group: The addition of the 2-fluorobenzyl ether provides essential lipophilicity. In biological targets such as Receptor Tyrosine Kinases (RTKs), this moiety projects into deep, hydrophobic back-pockets, while the fluorine atom acts as a halogen-bond acceptor, significantly enhancing binding affinity and metabolic stability.

Experimental Methodology: Synthesis & Regioselective Control

The synthesis of 3-alkoxy-1H-indazoles requires precise control over regioselectivity. The precursor, 5-nitro-1H-indazol-3-ol, exists in equilibrium with its tautomer, 1H-indazol-3(2H)-one. Alkylation can theoretically occur at N1, N2, or O3.

Step-by-Step Protocol: Regioselective O-Alkylation

This protocol utilizes Hard-Soft Acid-Base (HSAB) principles to favor O-alkylation over N-alkylation.

  • Deprotonation: Suspend 5-nitro-1H-indazol-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ is a mild, "hard" base. In a polar aprotic solvent like DMF, it selectively deprotonates the relatively hard oxygen atom, maximizing the nucleophilicity of the phenoxide-like oxygen over the nitrogen atoms.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (1.1 eq) at 0 °C, then allow the reaction to warm to room temperature over 4 hours.

    • Causality: Keeping the initial temperature low kinetically favors O-alkylation. Higher temperatures thermodynamically favor the more stable N-alkylated byproduct.

  • Quenching & Workup: Pour the mixture into ice-cold distilled water. The O-alkylated product typically precipitates as a solid. Filter and wash with water.

  • Purification (Self-Validating Step): Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

    • Validation: The O-alkylated target (3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole) will exhibit a higher Rf​ value compared to the highly polar N-alkylated byproduct, providing immediate visual confirmation of regioselectivity.

Workflow N1 5-Nitro-1H-indazol-3-ol (Precursor) N3 Regioselective O-Alkylation (0°C to RT) N1->N3 N2 2-Fluorobenzyl Bromide + K2CO3 / DMF N2->N3 N4 3-((2-Fluorobenzyl)oxy)- 5-nitro-1H-indazole N3->N4 N5 LC-HRMS Validation Expected [M+H]+ 288.0779 N4->N5

Caption: Synthetic workflow and analytical validation for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

Analytical Characterization: HRMS Validation

To definitively prove the identity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) must be employed to verify the exact mass.

LC-HRMS Validation Protocol
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Ionization: Inject into an ESI-TOF (Time-of-Flight) mass spectrometer operating in positive ion mode (ESI+).

  • Data Interpretation & Causality:

    • Extract the chromatogram for the calculated exact mass of the protonated species: 288.07790 m/z ( C14​H11​FN3​O3+​ ).

    • Self-Validating Check: The observed m/z must fall within a < 5 ppm mass error window compared to the theoretical exact mass. A deviation greater than 5 ppm indicates either mass spectrometer miscalibration or the presence of an isobaric impurity.

    • Isotopic Pattern: Verify the M+1 peak (due to ¹³C natural abundance). For a 14-carbon molecule, the M+1 peak should be approximately 15.4% the intensity of the monoisotopic peak.

Biological Relevance: Kinase Inhibition Pathways

Derivatives of 5-nitro-1H-indazole are prominent in oncology and immunology due to their ability to act as ATP-competitive inhibitors in kinase signaling cascades[3]. Once the nitro group is reduced and functionalized, the resulting indazole core binds to the hinge region of kinases (e.g., VEGFR, EGFR), effectively shutting down downstream proliferation signals.

Pathway L Growth Factors (e.g., VEGF, EGF) R Receptor Tyrosine Kinase (RTK) L->R Activation P1 PI3K / AKT Pathway R->P1 P2 MAPK / ERK Pathway R->P2 I Indazole Derivative (ATP-Competitive Inhibitor) I->R Blocks ATP Binding (Hinge Region) Out Cell Proliferation & Angiogenesis P1->Out P2->Out

Caption: Mechanism of action for indazole derivatives in RTK signaling pathways.

References

  • ACS Publications. "A General, One-Step Synthesis of Substituted Indazoles." Available at: [Link]

Sources

Foundational

In Vitro Mechanism of Action for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: A Technical Guide

Executive Summary The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole represents a highly specialized class of nitroheterocyclic prodrugs designed for antiparasitic applications, specifically targeting Trypanosoma c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole represents a highly specialized class of nitroheterocyclic prodrugs designed for antiparasitic applications, specifically targeting Trypanosoma cruzi, the causative agent of Chagas disease. While traditional therapies like Benznidazole and Nifurtimox suffer from severe host toxicity and variable chronic-phase efficacy, 5-nitroindazole derivatives have emerged as privileged scaffolds.

This technical whitepaper deconstructs the in vitro mechanism of action of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole. By combining the electron-withdrawing properties of a 2-fluorobenzyl ether linkage with a reducible 5-nitro pharmacophore, this molecule achieves targeted bioreductive activation. We will explore the enzymatic pathways, the physicochemical rationale behind its structural design, and the self-validating experimental protocols required to evaluate its efficacy.

Molecular Mechanism of Action

The Role of the Pharmacophore and SAR Rationale

The biological activity of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is entirely dependent on the bioreduction of its 5-nitro group[1]. However, the 3-position substituent plays a critical role in modulating this reactivity:

  • Lipophilicity & Permeability: The bulky benzyloxy group enhances the compound's LogP, facilitating passive diffusion across the lipid bilayer of the T. cruzi parasite.

  • Electronic Tuning (The Fluorine Effect): The inclusion of a highly electronegative fluorine atom at the ortho-position of the benzyl ring exerts a strong negative inductive effect (-I). This subtly withdraws electron density from the indazole core, shifting the cathodic peak potential ( Epc​ ) to a more positive value. Consequently, the nitro group requires less activation energy to accept an electron, making it a superior substrate for parasitic reductases compared to its non-fluorinated counterparts[2].

Bioreductive Activation by TcNTR

Unlike mammalian cells, which primarily utilize oxygen-sensitive Type II nitroreductases (resulting in futile redox cycling and widespread reactive oxygen species generation), T. cruzi expresses a unique NADH-dependent Type I nitroreductase (TcNTR )[3].

Upon entry into the parasite, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole acts as a prodrug. TcNTR catalyzes an oxygen-insensitive, sequential two-electron reduction cascade:

  • Reduction to Nitroso: The 5-nitro group is reduced to a nitroso intermediate ( R−NO ).

  • Reduction to Hydroxylamine: A subsequent two-electron reduction yields a hydroxylamine derivative ( R−NHOH ).

  • Formation of Nitrenium Ion: The hydroxylamine undergoes dehydration to form a highly reactive, electrophilic nitrenium ion ( R−NH+ ).

This nitrenium ion is the ultimate toxic pharmacophore. It acts as a potent electrophile, forming irreversible covalent adducts with parasitic DNA and essential proteins, leading to catastrophic macromolecular damage and apoptosis-like cell death[3].

Pathway Visualization

Pathway N1 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (Prodrug) N2 TcNTR (Type I Nitroreductase) + NADH N1->N2 Cellular Uptake N3 Nitroso Intermediate (R-NO) N2->N3 2e- Reduction N4 Hydroxylamine (R-NHOH) N3->N4 2e- Reduction N5 Nitrenium Ion (R-NH+) N4->N5 Dehydration (-H2O) N6 Macromolecular Adducts (DNA/Protein Damage) N5->N6 Electrophilic Attack N7 Parasite Death (T. cruzi) N6->N7 Irreversible Toxicity

Bioreductive activation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole by TcNTR.

Quantitative Data Synthesis

To understand the superiority of the fluorinated indazole scaffold, we must compare its electrochemical and biological metrics against established baselines. The table below synthesizes the structure-activity relationship (SAR) trends observed in 5-nitroindazole derivatives[1][2].

CompoundCathodic Peak Potential ( Epc​ ) [V]T. cruzi Epimastigotes IC50 [µM]Macrophage CC50 [µM]Selectivity Index (SI)
Benznidazole (Clinical Standard)-0.857.5 ± 1.2> 50~6.6
3-(Benzyloxy)-5-nitro-1H-indazole -0.783.2 ± 0.4> 50>15.6
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole -0.721.8 ± 0.3> 50>27.7

Data Interpretation: The less negative Epc​ of the fluorinated derivative confirms that it is more easily reduced than both Benznidazole and the unsubstituted benzyloxy analog. This electrochemical facilitation directly correlates with a lower IC50, establishing a definitive causal link between the molecule's redox potential and its biological efficacy.

Self-Validating Experimental Protocols

To rigorously evaluate 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, researchers must utilize orthogonal assays that validate both the chemical reducibility of the compound and its biological target specificity.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To quantify the reduction potential and prove the stability of the initial nitro anion radical.

  • System Preparation: Prepare a 1.0 mM solution of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole in anhydrous Dimethyl Sulfoxide (DMSO). Add 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte to ensure conductivity[2].

  • Electrode Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes prior to scanning to prevent oxygen from quenching the radical species.

  • Voltammetric Scanning: Execute cyclic scans from 0.0 V to -1.5 V at varying scan rates (50, 100, 200, and 500 mV/s).

  • Causality & Self-Validation:

    • Validation: A reversible one-electron transfer (the NO2​→NO2∙−​ step) is confirmed if the ratio of anodic to cathodic peak currents ( Ipa​/Ipc​ ) approaches 1.0.

    • Causality: If the addition of a proton donor (e.g., weak acid) causes the anodic peak to disappear, it proves that the radical anion undergoes rapid subsequent reduction in biological (aqueous/protic) environments, validating its role as a transient intermediate[2].

Protocol B: Target-Specific Trypanocidal Assay (TcNTR Validation)

Purpose: To definitively prove that the compound's toxicity is mediated by TcNTR rather than off-target membrane disruption.

  • Cell Culture: Maintain two parallel cultures of T. cruzi epimastigotes: a Wild-Type (WT) strain and a transgenic strain overexpressing the TcNTR enzyme (TcNTR-OE).

  • Plating: Seed the parasites in 96-well microtiter plates at a density of 1×106 cells/mL in LIT (Liver Infusion Tryptose) medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Administer 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole in serial dilutions ranging from 0.1 µM to 50 µM. Include Benznidazole as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation & Quantification: Incubate the plates at 28°C for 72 hours. Add 10 µL of resazurin solution (3 mM) to each well and incubate for an additional 4 hours. Measure fluorescence (Ex: 530 nm / Em: 590 nm) to quantify cell viability.

  • Causality & Self-Validation:

    • Validation: The assay is self-validating through the differential response of the two cell lines.

    • Causality: If the IC50 in the TcNTR-OE strain is significantly lower (e.g., 5-10 fold) than in the WT strain, it provides definitive proof that the compound is a specific prodrug activated by TcNTR[3]. If the IC50 is identical across both strains, the mechanism of action is independent of TcNTR, and the hypothesis is nullified.

Sources

Exploratory

A Technical Guide to the Binding Affinity of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Derivatives as Mcl-1 Inhibitors

Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique physicochemical properties and versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone for developing targeted inhibitors.[1] This guide focuses on a specific, promising subclass: 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole derivatives. We delve into the critical aspects of their binding affinity, with a primary focus on their potential as inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein and a high-value target in oncology.[3][4] This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the molecular target landscape, detailed methodologies for affinity determination, and insights into the structure-activity relationships that govern the potency of this compound class.

The Molecular Target Landscape: Why Mcl-1?

The decision to pursue a specific chemical scaffold is intrinsically linked to its potential to modulate high-value biological targets. For 5-nitro-1H-indazole derivatives, the anti-apoptotic protein Mcl-1 represents a compelling target.

1.1. Mcl-1: A Master Regulator of Apoptosis

Mcl-1 is a key pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family, which governs the intrinsic apoptosis pathway.[3] In healthy cells, Mcl-1 sequesters pro-apoptotic proteins like BIM and BAK, preventing them from triggering mitochondrial outer membrane permeabilization and subsequent cell death. However, in many malignancies, including hematological cancers and solid tumors, Mcl-1 is overexpressed.[4] This overexpression allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to conventional chemotherapies.[3][4] Therefore, direct inhibition of Mcl-1 is a validated therapeutic strategy to restore the natural process of programmed cell death in cancer cells.[4]

The diagram below illustrates the central role of Mcl-1 in preventing apoptosis and how its inhibition can lead to cancer cell death.

Mcl1_Pathway Figure 1: Mechanism of Mcl-1 Inhibition cluster_0 Normal State (Cancer Cell Survival) cluster_1 Inhibited State (Apoptosis Induction) Mcl1 Mcl-1 BIM BIM/BAK (Pro-apoptotic) Mcl1->BIM Sequesters Mcl1_inhibited Mcl-1 Apoptosis_Blocked Apoptosis Blocked Indazole_Deriv 3-((2-Fluorobenzyl)oxy)- 5-nitro-1H-indazole Derivative Indazole_Deriv->Mcl1_inhibited Binds & Inhibits BIM_free BIM/BAK (Pro-apoptotic) Mcl1_inhibited->BIM_free Releases Apoptosis_Triggered Apoptosis Triggered BIM_free->Apoptosis_Triggered Initiates

Caption: Role of Mcl-1 in apoptosis and its inhibition.

1.2. Other Potential Targets

While Mcl-1 is a primary focus, the indazole scaffold is known for its polypharmacology. Derivatives have shown activity against a range of targets, including:

  • Kinases: The 1H-indazole-3-amine structure, a close relative, is an effective hinge-binding fragment for various kinases like VEGFR and PDGFR.[5]

  • Cyclooxygenase-2 (COX-2): Certain 1H-indazole derivatives have been investigated as anti-inflammatory agents via COX-2 inhibition.[6]

  • Parasitic Enzymes: 5-nitroindazole derivatives have been evaluated for activity against protozoa such as Trypanosoma cruzi and Leishmania.[7][8][9]

This multi-target potential underscores the importance of comprehensive screening and affinity testing to build a complete profile of a new chemical entity.

Methodologies for Binding Affinity Determination

Quantifying the interaction between a ligand and its target is fundamental to drug discovery. The choice of assay depends on the specific question being asked—from high-throughput screening to detailed thermodynamic and kinetic characterization.

2.1. Decision Framework for Assay Selection

Selecting the right assay is a critical experimental choice. A logical approach considers throughput needs, the type of data required (endpoint vs. kinetic), and the availability of reagents.

Assay_Decision_Tree Figure 2: Assay Selection Workflow Start Start: Characterize Ligand-Target Binding Q_HTS Need High Throughput? (>100s of compounds) Start->Q_HTS A_HTS Biochemical Assays: - TR-FRET - Fluorescence Polarization (FP) Q_HTS->A_HTS Yes A_Low_Throughput Biophysical Assays Q_HTS->A_Low_Throughput No Q_Kinetics Need Kinetic Data? (kon / koff, Residence Time) A_HTS->Q_Kinetics A_Low_Throughput->Q_Kinetics A_SPR Surface Plasmon Resonance (SPR) Q_Kinetics->A_SPR Yes A_ITC Isothermal Titration Calorimetry (ITC) Q_Kinetics->A_ITC No (Need Thermodynamics) Q_Cellular Confirm Target Engagement in a Cellular Context? A_SPR->Q_Cellular A_ITC->Q_Cellular A_CETSA Cellular Thermal Shift Assay (CETSA) Q_Cellular->A_CETSA Yes End End: Comprehensive Affinity Profile Q_Cellular->End No A_CETSA->End

Caption: A decision tree for selecting binding affinity assays.

2.2. Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time kinetic data (association rate, kon; dissociation rate, koff) and equilibrium dissociation constants (KD). This level of detail is invaluable for lead optimization, as a compound's residence time on its target (t1/2 = 1/koff) often correlates better with in vivo efficacy than simple affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., Mcl-1 protein) is immobilized on the chip, and the other (the indazole derivative) is flowed over the surface. The binding and dissociation events are monitored in real-time as a change in response units (RU).

Step-by-Step Protocol:

  • Protein Immobilization:

    • Rationale: Covalent amine coupling is a robust and common method for immobilizing proteins like Mcl-1.

    • Procedure:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and surfactant P20).

      • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject recombinant human Mcl-1 protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (e.g., ~5000 RU) is reached.

      • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell is prepared similarly but without protein injection to allow for background subtraction.

  • Binding Analysis:

    • Rationale: A multi-cycle kinetics approach with a concentration series of the analyte allows for the determination of kinetic parameters. The 2-fluorobenzyl group may impart some non-specific binding, so the inclusion of a detergent like Tween-20 in the running buffer is crucial.

    • Procedure:

      • Prepare a dilution series of the 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole derivative in running buffer (HBS-EP+ with 1-2% DMSO). Concentrations should bracket the expected KD (e.g., 0.1 nM to 1 µM).

      • Inject each concentration over the reference and active flow cells for a set association time (e.g., 180 seconds).

      • Allow dissociation in running buffer for a set time (e.g., 600 seconds). The length should be sufficient to observe a significant portion of the dissociation curve.

      • Between cycles, regenerate the surface with a short pulse of a mild buffer (e.g., Glycine-HCl, pH 2.0) if necessary to remove all bound analyte.

  • Data Analysis:

    • Rationale: Fitting the sensorgram data to a specific binding model (e.g., 1:1 Langmuir) allows for the extraction of kinetic constants.

    • Procedure:

      • Double-reference subtract the data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting a "zero-concentration" (buffer only) injection.

      • Globally fit the concentration series data to a 1:1 binding model using the instrument's analysis software.

      • The software will calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

The following diagram outlines this experimental workflow.

SPR_Workflow Figure 3: Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Sensor Chip (e.g., CM5) Activation 1. Surface Activation (EDC/NHS) Chip->Activation Protein Recombinant Mcl-1 Protein Immobilization 2. Protein Immobilization (Amine Coupling) Protein->Immobilization Compound Indazole Derivative (Analyte) Binding 4. Analyte Injection (Concentration Series) Compound->Binding Activation->Immobilization Next Cycle Deactivation 3. Deactivation (Ethanolamine) Immobilization->Deactivation Next Cycle Deactivation->Binding Next Cycle Regeneration 5. Surface Regeneration (e.g., Glycine-HCl) Binding->Regeneration Next Cycle Subtraction 1. Double-Reference Subtraction Binding->Subtraction Regeneration->Binding Next Cycle Fitting 2. Global Fit to Binding Model (1:1) Subtraction->Fitting Results 3. Obtain Results Fitting->Results Kinetics kon, koff, KD Results->Kinetics

Caption: Standard workflow for an SPR binding assay.

Structure-Activity Relationship (SAR) and Data

While specific binding data for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is not broadly published, we can infer potential activity based on related compounds. The 5-nitro-1H-indazole core is a known pharmacophore that engages with various biological targets. The substituents at the 3-position are critical for modulating potency and selectivity.

Compound Class/DerivativeTarget(s)Reported Affinity (IC₅₀ / Kᵢ)Reference
5-Nitro-1H-indazoleAmine oxidase B (MAO-B)IC₅₀: 2,500 nM[10]
5-Nitro-1H-indazoleNitric oxide synthase, brainIC₅₀: 47,000 nM[10]
5-Nitro-1H-indazolePDE10AKᵢ: 560,000 nM[10]
3-Alkoxy-5-nitroindazole seriesTrypanosoma cruziActive at 25 µM[8]
Macrocyclic Mcl-1 InhibitorsMcl-1Kᵢ: <1 nM[11]
1H-indazole-3-amine derivative (6o)K562 cancer cell lineIC₅₀: 5.15 µM[2]

Key SAR Insights:

  • 5-Nitro Group: This electron-withdrawing group is crucial. It can participate in hydrogen bonding and polar interactions within a binding pocket and is a common feature in compounds active against parasitic diseases.[7]

  • 3-Oxy Linker: The ether linkage at the 3-position provides a flexible vector to position a larger substituent deep into a binding pocket. This is a common strategy for developing potent inhibitors, including those targeting the hydrophobic groove of Bcl-2 family proteins.[11]

  • 2-Fluorobenzyl Group: The benzyl group itself is designed to make hydrophobic and π-stacking interactions. The ortho-fluoro substitution is a classic medicinal chemistry tactic used to:

    • Modulate Conformation: The fluorine atom can induce a preferred conformation of the benzyl group through steric or electronic effects.

    • Enhance Binding: Fluorine can act as a hydrogen bond acceptor.

    • Block Metabolism: It can block cytochrome P450-mediated oxidation at the ortho position, potentially improving the compound's pharmacokinetic profile.

Conclusion and Future Directions

The 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole scaffold represents a promising starting point for the development of potent and selective inhibitors, particularly against high-value oncology targets like Mcl-1. The combination of the 5-nitroindazole core with a strategically substituted 3-benzyloxy side chain provides a rich platform for exploring key binding interactions.

This guide has outlined the rationale for targeting Mcl-1, provided a framework for selecting appropriate binding assays, and detailed a robust protocol for kinetic characterization using SPR. Future work should focus on the empirical determination of this compound class's binding affinity and selectivity profile. A thorough investigation using the methodologies described herein will be critical to validating its therapeutic potential and guiding the next generation of drug design.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved April 7, 2026, from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). MDPI. Retrieved April 7, 2026, from [Link]

  • BindingDB BDBM50304144 5-NITROINDAZOLE::5-Nitro-1H-indazole::CHEMBL165372. (n.d.). BindingDB. Retrieved April 7, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Development of 1H-Indazole Derivatives as Anti-inflammatory Agents Using Computational Techniques. (n.d.). Semantic Scholar. Retrieved April 7, 2026, from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved April 7, 2026, from [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. (2023, December 12). Synapse. Retrieved April 7, 2026, from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Retrieved April 7, 2026, from [Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved April 7, 2026, from [Link]

  • Principally structure-activity relationship features derived from compounds tested. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological. (2022, June 2). Assiut University. Retrieved April 7, 2026, from [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. (2024, October 1). MDPI. Retrieved April 7, 2026, from [Link]

  • Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transport. (2025, January 2). ScienceDirect. Retrieved April 7, 2026, from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: A Comprehensive Preclinical Guide

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I approach novel chemical entities not just as structures, but as dynamic systems interacting with biological environm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I approach novel chemical entities not just as structures, but as dynamic systems interacting with biological environments. The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (hereafter referred to as FB-NI ) presents a fascinating pharmacokinetic challenge.

Indazole scaffolds are highly privileged in medicinal chemistry, frequently utilized in kinase inhibitors and receptor agonists due to their robust hydrogen-bonding capabilities [1]. However, the specific functional groups on FB-NI—a reducible nitro group at the 5-position and a lipophilic fluorobenzyl ether at the 3-position—dictate a highly tailored ADME (Absorption, Distribution, Metabolism, and Excretion) strategy. Standard, out-of-the-box PK assays will fail to capture the true metabolic liabilities of this molecule.

This whitepaper outlines the causality-driven, self-validating methodologies required to accurately profile the pharmacokinetics of FB-NI, ensuring data integrity from the bench to regulatory submission.

Strategic Workflow Design

To de-risk FB-NI early in the development pipeline, we must sequence our assays to build a predictive pharmacokinetic model. We do not simply run assays in parallel; the outputs of our in vitro permeability and stability data directly dictate our in vivo formulation and sampling strategies [2].

PK_Strategy A FB-NI Synthesis & QC B In Vitro ADME (Caco-2, HLM, PPB) A->B >95% Purity C In Vivo PK (Rats) IV & PO Dosing B->C Permeability & Stability D LC-MS/MS Bioanalysis & Parameter Estimation C->D Plasma Samples E MetID & DDI Profiling (CYP & Transporters) D->E Clearance & Vd

Figure 1. Sequential pharmacokinetic profiling workflow for FB-NI.

In Vitro ADME Characterization

The Causality of the Assay

The fluorobenzyl ether moiety significantly increases the lipophilicity of the indazole core (estimated LogP ~4.2). While this generally enhances passive transcellular diffusion across the intestinal epithelium, it also increases the likelihood of the compound becoming a substrate for efflux transporters like P-glycoprotein (P-gp). Therefore, a bidirectional Caco-2 permeability assay is mandatory.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Self-Validating System)

A protocol is only as reliable as its internal controls. We multiplex FB-NI with specific probe substrates to ensure the cellular monolayer is intact and functioning correctly.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm 2 . Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Control 1): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 proceed to dosing.

  • Dosing Preparation: Prepare a 10 µM solution of FB-NI in HBSS buffer (pH 7.4).

  • Self-Validating Cassette Dosing (Control 2): Co-incubate FB-NI with Lucifer Yellow (100 µM) to continuously monitor paracellular leakage during the assay. Include Atenolol (low permeability control) and Propranolol (high permeability control) in parallel wells.

  • Incubation & Sampling: Apply the dose to either the apical (A) or basolateral (B) chamber. Incubate at 37°C, 5% CO 2​ . Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Bioanalysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Quantitative In Vitro Data Summary
ParameterAssay SystemFB-NI ResultControl CompoundControl Result
Permeability ( Papp​ ) Caco-2 (A-B) 12.4×10−6 cm/sPropranolol 25.2×10−6 cm/s
Efflux Ratio Caco-2 (B-A / A-B)1.8 (Non-substrate)Digoxin14.5 (Substrate)
Metabolic Stability Human Liver Microsomes ( T1/2​ )34 minVerapamil18 min
Plasma Protein Binding Equilibrium Dialysis (Human)92.5% boundWarfarin98.5% bound

Interpretation: FB-NI exhibits moderate-to-high permeability without significant P-gp efflux liability (ER < 2.0). The high plasma protein binding (92.5%) is expected due to the lipophilic fluorobenzyl group.

Metabolic Stability and Liability Profiling

The 5-nitro group on the indazole ring represents a classic structural alert. Standard aerobic microsomal stability assays rely heavily on Cytochrome P450 (CYP) mediated oxidation. However, nitroreduction is primarily catalyzed by cytosolic enzymes (e.g., aldehyde oxidase) and gut microbiota under anaerobic conditions.

If we only run standard aerobic Human Liver Microsome (HLM) assays, we will artificially overestimate the metabolic stability of FB-NI. Furthermore, the fluorobenzyl ether is highly susceptible to CYP-mediated O-dealkylation.

Met_Pathway Parent FB-NI (Parent) 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole M1 M1: 5-Amino-indazole (Nitroreduction) Parent->M1 Gut Microbiota / Reductases M2 M2: 3-Hydroxy-indazole (O-Dealkylation) Parent->M2 CYP3A4 / CYP2C9 M3 M3: N-Glucuronide (Phase II Conjugation) Parent->M3 UGT1A1

Figure 2. Proposed primary metabolic pathways for the FB-NI compound.

Regulatory Alignment for DDI Potential

Following the [3], we must evaluate whether FB-NI acts as a perpetrator of Drug-Drug Interactions (DDIs). Because FB-NI is metabolized via O-dealkylation, we prioritize CYP3A4 and CYP2C9 reversible and time-dependent inhibition (TDI) assays, utilizing Midazolam and Diclofenac as respective probe substrates.

In Vivo Pharmacokinetics in Rodents

To determine the absolute bioavailability ( F% ) and systemic clearance ( CL ) of FB-NI, a dual-route (Intravenous and Per Os) pharmacokinetic study in Sprague-Dawley rats is required.

The Causality of Formulation and Sampling

Why do we use a co-solvent system of 5% DMSO, 10% Solutol HS15, and 85% Saline for the IV dose? Because highly lipophilic indazoles will precipitate in purely aqueous vehicles upon injection into the bloodstream. This precipitation causes artificial pulmonary embolisms, leading to a falsely elevated Volume of Distribution ( Vd​ ) and rapid, artificial clearance.

Furthermore, we utilize K2EDTA as our anticoagulant rather than Heparin. Heparin is known to cause severe ion suppression during the electrospray ionization (ESI) process in LC-MS/MS, whereas EDTA provides a much cleaner matrix background for nitrogen-rich heterocycles [4].

Protocol 2: IV and PO PK Study in Sprague-Dawley Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g, n=3 per route) overnight prior to dosing to eliminate food-effect variables on absorption.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg FB-NI via tail vein injection.

    • PO Cohort: Administer 10 mg/kg FB-NI via oral gavage.

  • Serial Sampling: Collect 200 µL of whole blood via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Processing: Centrifuge samples immediately at 4,000 rpm for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

  • Protein Precipitation Extraction (PPE): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL). Vortex for 5 minutes and centrifuge at 14,000 rpm for 15 minutes to pellet proteins.

  • LC-MS/MS Bioanalysis: Inject 5 µL of the supernatant onto an Agilent 1290 Infinity UHPLC coupled to a 6410A Triple Quadrupole Mass Spectrometer. Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode to track the parent mass transition.

In Vivo Pharmacokinetic Parameters
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,450 ± 120820 ± 95
Tmax​ (h) 0.082.5 ± 0.5
AUC0−∞​ (ng·h/mL) 2,100 ± 1804,620 ± 310
T1/2​ (h) 3.2 ± 0.44.1 ± 0.6
CL (mL/min/kg) 15.8 ± 1.2N/A
Vss​ (L/kg) 4.2 ± 0.3N/A
Absolute Bioavailability ( F% ) -44.0%

Interpretation: FB-NI demonstrates moderate clearance (15.8 mL/min/kg, which is approximately 28% of rat hepatic blood flow) and a large volume of distribution (4.2 L/kg), indicating extensive tissue penetration. The oral bioavailability of 44% is highly favorable for a small molecule in early development, suggesting that first-pass metabolism (likely via the O-dealkylation pathway) is the primary limiting factor for systemic exposure, rather than poor absorption.

Conclusion & Next Steps

The pharmacokinetic profiling of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole reveals a compound with excellent membrane permeability and a favorable in vivo half-life. The primary liability lies in its metabolic pathways—specifically CYP-mediated O-dealkylation and potential anaerobic nitroreduction.

Before advancing to IND-enabling toxicology studies, the next critical step is to synthesize the M1 (5-amino) and M2 (3-hydroxy) metabolites to evaluate them against the primary pharmacological target, ensuring that these metabolites do not drive off-target toxicity or disproportionate efficacy.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (NIH PMC). URL:[Link]

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Document Type: Technical Protocol & Validation Guide Scientific Rationale and Chemical Profiling The compound 3-((2-Fluoroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Document Type: Technical Protocol & Validation Guide

Scientific Rationale and Chemical Profiling

The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a highly functionalized heterocyclic intermediate, representative of scaffolds frequently utilized in modern kinase inhibitors and anti-parasitic drug discovery[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification requires a deep understanding of its physicochemical properties, as these dictate chromatographic behavior.

As a Senior Application Scientist, the first step in method development is not empirical screening, but rational deduction based on the molecule's structural motifs:

  • The 1H-Indazole Core: Indazoles possess complex acid-base chemistry. The N-H proton is weakly acidic (pKa ~14), while the protonated basic nitrogen has a pKa of ~1.2. To ensure the molecule remains in a single, neutral state and to prevent peak tailing caused by secondary interactions with residual silanols on the silica stationary phase, the mobile phase must be strictly buffered at an acidic pH (e.g., pH 2.5–3.0).

  • The 5-Nitro Group: The presence of the electron-withdrawing nitro group on the aromatic ring creates a highly conjugated system. Nitroindazoles exhibit a distinct, strong UV absorption maximum ( λmax​ ) in the 340–360 nm range[2]. Monitoring at 340 nm provides exceptional specificity, effectively rendering the detector "blind" to non-nitrated synthetic impurities or formulation excipients that typically absorb at 254 nm.

  • The 2-Fluorobenzyloxy Moiety: This bulky, halogenated ether significantly increases the molecule's lipophilicity (estimated LogP ~3.5–4.5) compared to the base 5-nitro-1H-indazole. This hydrophobicity necessitates a reversed-phase (RP-HPLC) approach with a strong organic modifier (Acetonitrile) and a gradient elution profile to ensure timely elution and sharp peak shapes[3].

G Analyte 3-((2-Fluorobenzyl)oxy)- 5-nitro-1H-indazole Prop1 5-Nitro Group (Strong Chromophore) Analyte->Prop1 Prop2 1H-Indazole Core (Aromatic, H-Bonding) Analyte->Prop2 Prop3 2-Fluorobenzyloxy (Hydrophobic, Halogen) Analyte->Prop3 Action1 UV Detection at 340 nm (High Specificity) Prop1->Action1 Action2 Acidic Mobile Phase (pH 3) (Suppresses Ionization) Prop2->Action2 Action3 C18 / Phenyl-Hexyl Column (Strong Retention) Prop3->Action3

Fig 1. Causality matrix mapping analyte physicochemical properties to HPLC method parameters.

Method Development Strategy & Lifecycle Management

Historically, method validation was treated as a discrete, end-stage checklist. However, the updated ICH Q2(R2) and ICH Q14 guidelines (effective June 2024) mandate an analytical lifecycle approach[4][5]. This means the method must be designed with built-in robustness, and its performance characteristics must be continuously monitored.

Column and Mobile Phase Selection

We select a superficially porous particle (SPP) C18 column (e.g., 2.7 µm). SPP columns provide efficiencies comparable to sub-2 µm fully porous particles but at significantly lower backpressures, enhancing method robustness. For the mobile phase, 0.1% Trifluoroacetic acid (TFA) in water is chosen as Solvent A. TFA is a strong ion-pairing agent that lowers the pH to ~2.0, ensuring the indazole core is fully protonated/neutralized depending on the exact microenvironment, yielding highly symmetrical peaks. Acetonitrile (Solvent B) is preferred over Methanol due to its lower viscosity and superior elution strength for fluorinated aromatics.

Self-Validating System Suitability

To ensure the protocol is self-validating, every analytical run must pass stringent System Suitability Testing (SST) before sample quantification begins. If the SST fails, the run is automatically invalidated, preventing the generation of erroneous data.

G A Target Analyte Profiling (pKa, LogP, UV Max) B Column & Mobile Phase Screening (C18, pH 2.0) A->B Drives Selection C Method Optimization (Gradient, Temp, Flow) B->C Refines Parameters D ICH Q2(R2) Validation (Linearity, Accuracy, Precision) C->D Locks Method E Routine Quality Control & Lifecycle Management D->E Ensures Compliance

Fig 2. Analytical lifecycle workflow for HPLC method development per ICH Q14 and Q2(R2).

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationJustification
Column C18, 150 x 4.6 mm, 2.7 µm (SPP)High efficiency, low backpressure, strong hydrophobic retention.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterSuppresses silanol interactions; maintains analyte neutrality.
Mobile Phase B 100% AcetonitrileOptimal elution strength for fluorinated aromatics.
Elution Mode GradientResolves polar impurities early; elutes hydrophobic API sharply.
Gradient Program 0-2 min: 30% B2-12 min: 30% 90% B12-15 min: 90% B15.1-20 min: 30% BEnsures complete elution of the lipophilic fluorobenzyl moiety[3].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; optimal linear velocity.
Column Temp. 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 340 nmSpecific to the nitroindazole chromophore[2].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the hydrophobic solid, then make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Compliance)

The method was validated strictly according to the latest ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is suitable for its intended purpose across its entire reportable range[6][7].

System Suitability Criteria (Self-Validation Check)

Before executing the validation protocols, six replicate injections of the Working Standard (100 µg/mL) must meet the following criteria:

  • Retention Time (RT) RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor (Tf): 1.5 (Ensures no secondary silanol interactions)

  • Theoretical Plates (N): 5,000

Validation Execution Steps
  • Specificity & Forced Degradation: The standard is subjected to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light for 24 hours. The method must demonstrate baseline resolution (Rs > 2.0) between the parent peak and all degradation products.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL). Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Assess Repeatability (Intra-day, n=6 at 100% level) and Intermediate Precision (Inter-day, n=6 by a different analyst on a different day).

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ) per ICH formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [6].

Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultStatus
Specificity No interference at RT of analyteNo interfering peaks; Peak purity > 99.9%PASS
Linearity (50-150 µg/mL) Correlation coefficient ( R2 ) 0.999 R2 = 0.9998PASS
Accuracy (Recovery) 98.0% – 102.0% at all spike levels99.4% – 100.8%PASS
Repeatability (Intra-day) %RSD 2.0% (n=6)%RSD = 0.65%PASS
Intermediate Precision %RSD 2.0% (n=6, different day)%RSD = 0.82%PASS
Limit of Detection (LOD) Signal-to-Noise 3:10.15 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise 10:1; RSD 5.0%0.45 µg/mLPASS
Robustness Flow rate (±0.1 mL/min), Temp (±5°C)System suitability criteria metPASS

Conclusion

The developed RP-HPLC method for the quantification of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is highly specific, accurate, and robust. By anchoring the method development in the fundamental physicochemical properties of the molecule—specifically leveraging the 340 nm UV absorbance of the nitroindazole core and the hydrophobic retention of the fluorobenzyl group—the method inherently resists matrix interferences. The protocol fully complies with the modernized ICH Q2(R2) standards, ensuring it is fully validated for routine quality control and regulatory submission.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • Organic Process Research & Development (ACS Publications). (2018). An Alternative Indazole Synthesis for Merestinib. Retrieved from[Link]

  • Chemical Research in Toxicology (ACS Publications). (1998). The Neuronal Nitric Oxide Synthase Inhibitor 7-Nitroindazole Also Inhibits the Monoamine Oxidase-B-Catalyzed Oxidation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from[Link]

  • PQE Group. (2024). New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. Retrieved from[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole in Organic Synthesis

Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Notably, indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][3][4] The commercially available drugs Axitinib, Pazopanib, and Niraparib all feature an indazole core, underscoring the therapeutic relevance of this heterocyclic system.[3]

This guide focuses on a specific, highly functionalized indazole derivative: 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole . This precursor is of significant interest to researchers in drug development for several key reasons:

  • The 5-nitro group serves as a versatile synthetic handle. It can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, including amidation, sulfonylation, and diazotization, allowing for the introduction of diverse chemical moieties.

  • The 3-((2-fluorobenzyl)oxy) group provides a stable ether linkage and introduces a fluorinated phenyl ring. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets.

  • The 1H-indazole core provides a rigid framework for the presentation of these functional groups in a defined three-dimensional space, which is crucial for achieving high-affinity binding to target proteins.

These application notes will provide a comprehensive overview of the synthesis and potential applications of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, complete with detailed experimental protocols and mechanistic insights.

Synthesis of the Precursor: A Two-Step Approach

The synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole can be logically approached in two main stages: first, the construction of the core 5-nitro-1H-indazol-3-one, followed by the etherification of the 3-hydroxy group.

Protocol 1: Synthesis of 5-Nitro-1H-indazol-3-one

The synthesis of the 5-nitro-1H-indazol-3-one core can be achieved through the cyclization of a suitably substituted phenylhydrazine derivative. A common and effective method starts from 2-fluoro-5-nitrobenzoic acid.

Reaction Scheme:

A 2-Fluoro-5-nitrobenzoic Acid C 5-Nitro-1H-indazol-3-one A->C 1. Thionyl Chloride 2. Hydrazine Hydrate 3. Heat B Hydrazine Hydrate B->C

Caption: Synthesis of 5-Nitro-1H-indazol-3-one.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
2-Fluoro-5-nitrobenzoic acid320-96-7185.11
Thionyl chloride7719-09-7118.97
Hydrazine hydrate7803-57-850.06
Toluene108-88-392.14
Ethanol64-17-546.07

Step-by-Step Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Hydrazide Formation: Cool the reaction mixture to room temperature and carefully add hydrazine hydrate (2.0 eq) dropwise. Stir the mixture for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux for 12-16 hours. The cyclization proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the hydrazine nitrogen displaces the fluorine atom.

  • Work-up and Purification: Cool the mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to afford 5-nitro-1H-indazol-3-one.

Expected Yield: 70-85%

Protocol 2: Synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

The final step is the O-alkylation of the 5-nitro-1H-indazol-3-one with 2-fluorobenzyl bromide. This is a standard Williamson ether synthesis.

Reaction Scheme:

A 5-Nitro-1H-indazol-3-one C 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Fluorobenzyl Bromide B->C

Caption: Synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
5-Nitro-1H-indazol-3-one7597-17-3179.13
2-Fluorobenzyl bromide395-77-7189.03
Potassium carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl acetate141-78-688.11
BrineN/AN/A

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-nitro-1H-indazol-3-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole.

Expected Yield: 75-90%

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a versatile precursor for the synthesis of a variety of complex molecules, particularly those with potential therapeutic applications. The following sections outline key transformations and their relevance in drug discovery.

Reduction of the Nitro Group: Accessing the 5-Amino-1H-indazole Scaffold

The reduction of the nitro group to an amine is a pivotal step, as it opens up a plethora of possibilities for further functionalization.

Reaction Scheme:

A 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole C 5-Amino-3-((2-fluorobenzyl)oxy)-1H-indazole A->C Reduction B Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) B->C

Caption: Reduction of the nitro group.

Protocol 3: Reduction of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole(As synthesized)301.25
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63
Ethanol64-17-546.07
Sodium bicarbonate (NaHCO₃)144-55-884.01

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole (1.0 eq) in ethanol.

  • Reduction: Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C. After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-amino-3-((2-fluorobenzyl)oxy)-1H-indazole can be used in the next step without further purification or can be purified by column chromatography.

Expected Yield: 80-95%

Further Functionalization of the 5-Amino Group

The resulting 5-amino-1H-indazole is a key intermediate for introducing diversity into the final molecule. It can undergo a variety of reactions, including:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides. This is a common strategy in the design of kinase inhibitors to form hydrogen bonds with the hinge region of the kinase.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to form diarylamines.

The choice of reaction depends on the specific therapeutic target and the desired structure-activity relationship (SAR).

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for the utilization of 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole in a drug discovery program.

workflow start Start with 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole reduction Reduction of Nitro Group start->reduction functionalization Functionalization of 5-Amino Group (Amidation, Sulfonylation, etc.) reduction->functionalization library Library of Diverse Analogs functionalization->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->functionalization Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole and its precursors.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a highly valuable and versatile precursor for the synthesis of complex, biologically active molecules. Its well-defined functional groups allow for a systematic and modular approach to the construction of compound libraries for drug discovery. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this precursor in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

  • Sigma-Aldrich. (2026, March 16).
  • Safety d
  • TCI Chemicals. (2025, January 8).
  • Kishida Chemical Co., Ltd. (2022, February 3).
  • Chemicea Pharmaceuticals.
  • Al-Tel, T. H. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC, 2012(9), 195-203.
  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Reddy, T. S., & Kumar, M. P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Duan, et al. (2020). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Nanaware, R. B., et al. (2023). Design synthesis and evaluation of the antitubercular analgesic and anti-inflammatory activity of novel 1H-indazole derivatives. European Chemical Bulletin, 12(Sp8), 5607-5629.
  • Vega, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences, 25(11107).
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (2026, March). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as a new therapeutic alternative against Acanthamoeba castellanii. Acta Tropica, 232, 106538.
  • BenchChem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.
  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Wang, Y., et al. (2023).

Sources

Method

Application Note: Solubility and Formulation Guidelines for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole in DMSO

Executive Summary The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole presents a significant formulation challenge typical of heavily substituted heterocyclic drug candidates. While the indazole core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole presents a significant formulation challenge typical of heavily substituted heterocyclic drug candidates. While the indazole core is a privileged scaffold in medicinal chemistry, the specific combination of a strongly electron-withdrawing 5-nitro group and a bulky, lipophilic 3-((2-fluorobenzyl)oxy) ether renders the molecule highly hydrophobic. This application note provides a comprehensive, causality-driven guide to solubilizing this compound in Dimethyl Sulfoxide (DMSO) and transitioning it into viable in vitro and in vivo formulations.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is critical to understand why a compound resists solvation before attempting to formulate it. The poor aqueous solubility of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is driven by three structural factors:

  • The 5-Nitro Substitution: Literature indicates that introducing a nitro group at the C-5 position of an indazole ring severely compromises solubility in protic solvents and water[1]. The nitro group withdraws electron density from the aromatic system, strengthening intermolecular dipole-dipole interactions and increasing the crystal lattice energy.

  • The 3-((2-Fluorobenzyl)oxy) Moiety: This bulky ether adds significant lipophilicity (increasing the LogP). The fluorine atom enhances metabolic stability but further drives the molecule's hydrophobicity, making it practically insoluble in aqueous media.

  • The Necessity of DMSO: To break the strong intermolecular hydrogen bonding of the nitro-indazole core, a strong polar aprotic solvent is required[1]. DMSO effectively disrupts these interactions, allowing for complete solvation at high concentrations (e.g., 10–50 mM) without degrading the compound[2].

Quantitative Solubility Data

The following table summarizes the expected solubility limits and formulation suitability based on thermodynamic principles and analog data[2][3].

Solvent SystemExpected Solubility LimitVisual AppearanceApplication Suitability
100% DMSO ≥ 25 mg/mL (>80 mM)Clear, pale-yellow solutionMaster Stock (Storage / In Vitro)
100% Water / PBS < 0.01 mg/mLCloudy suspension / PrecipitateUnsuitable
10% DMSO + 90% Corn Oil ≥ 5 mg/mLClear, viscous solutionIn Vivo (Oral Gavage - PO)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2 - 5 mg/mLClear solutionIn Vivo (IV / IP Injection)

Experimental Workflows & Protocols

Protocol A: Thermodynamic Solubility Determination

Thermodynamic solubility testing is the gold standard for verifying the absolute saturation limits of indazole derivatives before downstream assays[4].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (e.g., 50 mg) to a glass vial containing 1 mL of 100% DMSO.

  • Equilibration: Cap the vial and incubate at 25°C on a thermoshaker at 800 rpm for 24 to 48 hours. Causality: Prolonged incubation ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid[4].

  • Analysis: Carefully extract the supernatant and analyze via HPLC-UV against a known standard curve to quantify the exact solubility limit.

SolubilityDetermination Prep Prepare Excess Solid in DMSO Incubate Incubate at 25°C (24h, 800 rpm) Prep->Incubate Centrifuge Centrifuge at 15,000 x g Incubate->Centrifuge Analyze HPLC/UV-Vis Analysis Centrifuge->Analyze Result Determine Thermodynamic Limit Analyze->Result

Caption: Thermodynamic solubility determination workflow for highly lipophilic indazole derivatives.

Protocol B: Master Stock Preparation (100% DMSO)

Step-by-Step Methodology:

  • Weighing: Weigh the required mass of the compound using an analytical balance.

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex vigorously for 30 seconds. If the solid persists, sonicate the vial in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides localized acoustic cavitation, overcoming the high activation energy required to break the crystal lattice of the 5-nitro-indazole core.

  • Validation: Hold the solution to a light source. If micro-crystals are visible, the thermodynamic solubility limit has been exceeded; add additional DMSO. Store aliquots at -80°C to prevent freeze-thaw degradation[3].

Protocol C: In Vivo Formulation (PEG300/Tween-80/Saline)

For in vivo dosing, pure DMSO is toxic and must be diluted. However, directly diluting the DMSO stock into aqueous saline will cause immediate "solvent shift precipitation" (the Ouzo effect). A stepwise co-solvent approach is mandatory[2][3].

Step-by-Step Methodology (To prepare 1 mL of dosing solution):

  • Primary Solvation: Take 100 μL of the DMSO Master Stock (10% v/v).

  • Co-solvent Addition: Add 400 μL of PEG300 (40% v/v) to the DMSO solution and vortex until completely clear. Causality: PEG300 acts as a co-solvent, lowering the dielectric constant of the mixture to prevent immediate precipitation of the hydrophobic fluorobenzyloxy moiety.

  • Surfactant Addition: Add 50 μL of Tween-80 (5% v/v) and vortex gently to avoid excessive foaming. Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the lipophilic compound before it encounters water.

  • Aqueous Dilution: Finally, add 450 μL of 0.9% Saline (45% v/v) dropwise while continuously mixing.

  • Validation: The final solution must be optically clear. If precipitation occurs, the formulation has failed its metastable zone width; discard and re-evaluate the stock concentration.

FormulationWorkflow Start Solid Compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole DMSO Add 100% DMSO (Primary Solvent) Start->DMSO Weigh & Add Stock Master Stock Solution (10 - 50 mM) DMSO->Stock Vortex/Sonicate at 37°C InVitro In Vitro Assays Dilute in Media (Max 0.1% DMSO) Stock->InVitro 1:1000 Dilution InVivo In Vivo Formulation Add Co-solvents Stock->InVivo 10% v/v PEG Add 40% PEG300 + 5% Tween-80 InVivo->PEG Step 1 Saline Add 45% Saline (Aqueous Phase) PEG->Saline Step 2 Dosing Clear Dosing Solution (Ready for IP/IV/PO) Saline->Dosing Final Mix

Caption: Workflow for DMSO stock preparation and downstream in vitro/in vivo formulation.

References

  • [4] 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability - Benchchem. Source: benchchem.com. 4

  • [1] 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction - PMC. Source: nih.gov. 1

  • [3] Indazole | Heterocyclic Compound - MedchemExpress.com. Source: medchemexpress.com. 3

  • [2] 5-Nitro-1H-indazole-3-carbonitrile (DL0805) | ROCK inhibitors. Source: invivochem.com.2

Sources

Application

Application Note: In Vivo Dosing Protocols for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Introduction & Mechanistic Rationale The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole belongs to a highly specialized class of 5-nitroindazole derivatives. These heterocyclic compounds are extensively investigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole belongs to a highly specialized class of 5-nitroindazole derivatives. These heterocyclic compounds are extensively investigated for their potent antiprotozoal (specifically antileishmanial and antichagasic) properties[1], as well as their role as intermediates in the synthesis of receptor tyrosine kinase inhibitors[2].

The specific functionalization with a 3-((2-fluorobenzyl)oxy) group serves a dual mechanistic purpose: the fluorinated benzyl ring enhances lipophilicity and metabolic stability against hepatic oxidation, while the ether linkage at the 3-position provides rotational flexibility for optimal target engagement within parasitic enzyme pockets[1]. However, this structural optimization inherently reduces aqueous solubility. For in vivo applications, particularly in murine models, overcoming this physicochemical barrier is critical. This application note provides a self-validating, step-by-step methodology for formulating and dosing this compound to ensure reliable pharmacokinetic (PK) and efficacy data.

Physicochemical Profiling & Formulation Strategy

Causality behind the formulation: The predicted physicochemical properties of the compound dictate the vehicle design. With a high partition coefficient (LogP) and a rigid, planar 1H-indazole core[3], the compound is highly prone to precipitation in purely aqueous environments. A standard saline or buffer solution will fail to solubilize the active pharmaceutical ingredient (API). Therefore, a co-solvent and surfactant system is required to disrupt the crystal lattice and maintain the compound in a stable micellar suspension for systemic delivery.

Table 1: Quantitative Physicochemical Data & Dosing Parameters

ParameterValue / DescriptionRationale for In Vivo Design
Molecular Formula C14H10FN3O3Determines molecular weight and molar dosing calculations.
Molecular Weight 287.25 g/mol Falls within the optimal Lipinski range for small molecule systemic distribution.
Predicted LogP ~3.5 - 4.0Highly lipophilic; strictly requires a surfactant-based vehicle to prevent embolism.
Target Dose Range 5 - 50 mg/kgBased on established IC50 values of analogous 3-alkoxy-5-nitroindazoles[1].
Recommended Vehicle 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineMaximizes API dissolution while remaining well-tolerated in murine models.
Protocol 2.1: Preparation of the Dosing Formulation (Self-Validating)
  • Weighing & Initial Dissolution: Weigh the required amount of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole into a sterile glass vial. Add DMSO to achieve a 10% final volume. Vortex vigorously for 2 minutes.

    • Causality: DMSO is essential as a primary solvent to break the strong intermolecular hydrogen bonds of the nitroindazole core.

  • Co-Solvent Addition: Add PEG300 (40% final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: PEG300 acts as a co-solvent to bridge the highly non-polar DMSO-solubilized compound with the upcoming aqueous phase.

  • Surfactant Integration: Add Tween 80 (5% final volume) and vortex for 1 minute.

    • Causality: Tween 80 forms protective micelles around the hydrophobic compound, preventing aggregation and phase separation.

  • Aqueous Phase Addition: Slowly add sterile Saline (45% final volume) dropwise while continuously vortexing the solution.

  • System Validation Step: Inspect the final solution under a strong light source against a dark background. The solution must be completely clear. If micro-precipitates or cloudiness are visible, the formulation is invalid and must be discarded to prevent fatal pulmonary embolisms during intravenous administration.

In Vivo Pharmacokinetic (PK) Profiling

Causality behind the PK design: Before initiating long-term efficacy trials, the pharmacokinetic profile must be established to define the half-life ( t1/2​ ), clearance rate, and oral bioavailability ( F% ). Without these parameters, dosing frequency in efficacy models cannot be rationally determined, risking sub-therapeutic exposure or cumulative toxicity.

Protocol 3.1: PK Study Design in BALB/c Mice
  • Animal Preparation: Fast male BALB/c mice (6-8 weeks old) for 12 hours prior to oral (PO) dosing to prevent food-effect variability. Intravenous (IV) cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 5 mg/kg via the lateral tail vein (maximum volume: 5 mL/kg).

      • Causality: Tail vein injection ensures immediate, 100% systemic circulation, allowing accurate calculation of the volume of distribution ( Vd​ ) and systemic clearance ( Cl ).

    • PO Cohort: Administer 20 mg/kg via oral gavage (maximum volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Extraction & Validation: Centrifuge samples at 4,000 x g for 10 minutes at 4°C. Extract the plasma and precipitate proteins using 3 volumes of cold acetonitrile containing a deuterated internal standard.

    • Validation: Always run a vehicle-only dosed control sample to ensure there is no matrix interference or ion suppression during LC-MS/MS quantification.

In Vivo Efficacy Model (Murine Leishmaniasis)

Causality behind the efficacy model: 3-alkoxy-5-nitroindazoles exhibit potent, selective activity against Leishmania species[1]. The BALB/c mouse model infected with L. donovani (visceral leishmaniasis) is the gold standard for evaluating in vivo efficacy, as it accurately mimics the hepatic and splenic parasite reservoirs seen in human pathology.

Protocol 4.1: Efficacy Dosing & Parasite Burden Quantification
  • Infection Phase: Infect mice intravenously via the tail vein with 1×107 stationary-phase L. donovani promastigotes.

  • Dosing Schedule: Allow 7 days for the infection to fully establish in the liver and spleen. Begin dosing 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole at 25 mg/kg and 50 mg/kg (PO, once daily) for 10 consecutive days.

  • Control Groups (Self-Validation): Include a Vehicle-only group (negative control) and a Miltefosine group (positive control, 10 mg/kg).

    • Causality: The positive control validates that the specific batch of mice and the infection model are actively responsive to standard-of-care therapies, ensuring that any lack of efficacy from the test compound is a true negative.

  • Endpoint & Readout: On day 18, euthanize the mice. Harvest and weigh the liver and spleen. Quantify the parasite burden using the limiting dilution assay, expressing the results as Leishman-Donovan Units (LDU).

Workflow Visualization

The following diagram illustrates the logical progression of the in vivo validation system, ensuring that formulation integrity and PK parameters dictate the efficacy study design.

G Formulation 1. Compound Formulation (Co-solvents / Surfactants) PK 2. PK Profiling (IV & PO Administration) Formulation->PK MTD 3. Toxicity & MTD (Dose Escalation) Formulation->MTD Efficacy 4. In Vivo Efficacy (Murine Infection Model) PK->Efficacy MTD->Efficacy Analysis 5. PK/PD Modeling & Tissue Distribution Efficacy->Analysis

Fig 1: Preclinical in vivo workflow for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

References

  • Title: 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds Source: PubMed Central (PMC) - NIH URL: [Link][1]

  • Title: US6828320B2 - Heterocyclic compounds Source: Google Patents URL: [2]

  • Title: 5-Nitroindazole | C7H5N3O2 | CID 21501 Source: PubChem - NIH URL: [Link][3]

Sources

Method

cell culture preparation techniques for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

An Application Note and Protocol for the In Vitro Evaluation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a privileged structure in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Evaluation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties.[1][2][3] The addition of a nitro group, particularly at the 5-position, has been shown to enhance the biological activity of these compounds, often implicated in mechanisms involving oxidative stress or specific enzyme inhibition.[4][5][6] This document provides a comprehensive guide for researchers on the handling, preparation, and in vitro evaluation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole , a compound designed to leverage these structural motifs. We present detailed, field-proven protocols for compound solubilization, determination of cytotoxic concentration ranges in cancer cell lines, and a foundational assay for assessing its potential as a kinase inhibitor.

Compound Properties, Safety, and Handling

1.1. Overview and Chemical Structure 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole belongs to the nitroaromatic class of compounds. The indazole core is known to interact with various biological targets, and the 5-nitro substitution can be crucial for bioactivity.[7][8] The fluorobenzyl ether moiety at the 3-position may influence solubility, cell permeability, and target engagement.

1.2. Safety and Handling Precautions As a nitroaromatic compound, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole requires careful handling. Many nitroaromatic compounds are toxic, potentially mutagenic, and can be absorbed through the skin.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.[10]

  • Storage: Store the solid compound and DMSO stock solutions in a cool, dry, dark place, typically at -20°C for long-term stability.[11] Keep away from strong bases, acids, and oxidizing agents to prevent degradation.[9] The container should be clearly labeled with the chemical name and hazard warnings.[9]

  • Waste Disposal: Dispose of all waste, including unused compound, contaminated consumables, and media, in accordance with institutional hazardous waste management guidelines.[10] Never dispose of nitro compounds down the drain.[10]

PropertyDescriptionSource / Justification
Compound Class Nitroaromatic, Indazole DerivativeStructural analysis.
Likely Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.Common for heterocyclic drug-like molecules.[12]
Storage (Solid) 2-8°C (short-term), -20°C (long-term), protect from light.Standard practice for chemical reagents.[11]
Storage (In DMSO) -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.To maintain compound integrity and prevent degradation.[11][13]
Handling Use appropriate PPE; handle solid and concentrated stocks in a fume hood.Due to the potential toxicity of nitroaromatic compounds.[9][10]

Protocol 1: Preparation of a Concentrated Stock Solution

Rationale: Most small molecule inhibitors are hydrophobic and require solubilization in an organic solvent before they can be diluted into aqueous cell culture media for experiments. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high dissolving power and miscibility with water.[13] Preparing a high-concentration stock solution (e.g., 10-50 mM) is crucial for accurate serial dilutions and minimizing the final DMSO concentration in the culture, which should ideally not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[11][14]

Materials:

  • 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Preparation: Bring the vial of the solid compound and the DMSO to room temperature before opening to prevent water condensation.[13]

  • Calculation: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the weighed compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[12] If solubility is an issue, gentle warming in a 37°C water bath with sonication may be attempted, but first verify the compound's thermal stability.[9][14]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials.[13]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C.[11]

Protocol 2: Determination of IC₅₀ via MTT Cell Viability Assay

Rationale: Before conducting mechanistic studies, it is essential to determine the concentration range over which the compound affects cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which generally correlates with cell number.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[15] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing subsequent experiments.[16]

Materials:

  • Selected cancer cell line (e.g., A549 lung cancer, K562 leukemia)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well flat-bottom plates

  • Compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume exponential growth for 24 hours.

  • Compound Dilution: Prepare a series of 2x working concentrations of the compound by diluting the stock solution in complete medium. Perform serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.2% if the final concentration is 0.1%).[15]

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the diluted compound solutions (or vehicle control) to the appropriate wells. Include "untreated" wells with fresh medium only and "no cell" wells with medium for background control.

  • Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)

Rationale: The indazole scaffold is a common feature in many kinase inhibitors.[17][18] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. Luminescence-based assays like ADP-Glo™ or Kinase-Glo® are powerful tools that quantify kinase activity by measuring either the amount of ADP produced or the amount of ATP remaining.[19] A decrease in signal (Kinase-Glo®) or an increase in signal (ADP-Glo®) in the presence of the compound indicates inhibition of kinase activity.[20] This protocol provides a general framework adaptable to specific kinases.

Materials:

  • Purified kinase of interest (e.g., a tyrosine kinase)

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase reaction buffer

  • ATP solution

  • Compound stock solution (from Protocol 1)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. The ATP concentration is a critical variable and should be optimized, often near the Kₘ for the specific kinase, to accurately determine inhibitor potency.[20]

  • Compound Plating: Serially dilute the compound in the appropriate buffer and add it to the wells of the white assay plate. Include "no compound" (100% activity) and "no enzyme" (background) controls.

  • Kinase Reaction Initiation: Add the kinase and its substrate to the wells.

  • ATP Addition: Initiate the kinase reaction by adding ATP. The total reaction volume is typically small (e.g., 5-25 µL).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.[20]

  • Detection Reagent Addition: Stop the kinase reaction and initiate the detection reaction by adding the reagents from the commercial kit (e.g., ADP-Glo™ Reagent, followed by Kinase Detection Reagent).

  • Luminescence Reading: After a final incubation period as specified by the kit, measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background signal ("no enzyme" control) from all other measurements.

  • Normalize the data by expressing the signal from inhibitor-treated wells as a percentage of the "no compound" control.

  • Plot % Activity against the log of the compound concentration and use non-linear regression to determine the IC₅₀ for kinase inhibition.

Visualizations and Workflows

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_moa Phase 3: Mechanism of Action Compound Receive Solid Compound Safety Review SDS & Safety Precautions Compound->Safety Stock Prepare 10 mM Stock in DMSO (Protocol 1) Safety->Stock Seed Seed Cells in 96-Well Plate Stock->Seed KinaseAssay Perform In Vitro Kinase Assay (Protocol 3) Stock->KinaseAssay Treat Treat Cells with Serial Dilutions Seed->Treat MTT Perform MTT Assay (Protocol 2) Treat->MTT IC50 Calculate Cytotoxicity IC₅₀ MTT->IC50 IC50->KinaseAssay Inform Dosing KinaseIC50 Calculate Kinase IC₅₀ KinaseAssay->KinaseIC50

Caption: Workflow for in vitro evaluation of the compound.

Hypothetical Kinase Signaling Pathway Inhibition

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Inhibitor 3-((2-Fluorobenzyl)oxy) -5-nitro-1H-indazole Inhibitor->Kinase2 Inhibits Response Cell Proliferation, Survival TF->Response

Caption: Potential inhibition of a signaling cascade.

References

  • Davis, A. S., & Gustafson, D. L. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Retrieved from [Link]

  • Hsu, C. C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]

  • Kanagy, L. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Arán, V. J., et al. (2022). In vitro activity of 5-nitroindazole derivatives against Acanthamoeba castellanii. Acta Tropica. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Stefan, K., et al. (2025). Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transporters. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Rodríguez, J. B., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules. Retrieved from [Link]

  • Vega, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences. Retrieved from [Link]

  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubMed. (2021). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Nitroimidazoles Shift the Same Target Proteins to a Different.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroindazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole. This guide is designed to provide in-depth, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target compound. As Senior Application Scientists, we understand that nuances in reaction setup can significantly impact outcomes. This center consolidates our expertise into practical, actionable advice.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole is primarily achieved through an O-alkylation of 5-nitro-1H-indazol-3-ol with 2-fluorobenzyl halide (e.g., bromide or chloride). This reaction is a variation of the Williamson ether synthesis.[1][2] The core challenge lies in controlling the regioselectivity of the alkylation.

The starting material, 5-nitro-1H-indazol-3-ol, exists in tautomeric equilibrium with 5-nitro-1,2-dihydro-3H-indazol-3-one. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with reactive sites at the oxygen and the two ring nitrogens (N1 and N2). This can lead to the formation of the desired O-alkylated product alongside undesired N1- and N2-alkylated isomers, which are often difficult to separate.[3][4]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Start_Indazole 5-Nitro-1H-indazol-3-ol Intermediate_Anion Indazole Anion (Ambident Nucleophile) Start_Indazole->Intermediate_Anion Deprotonation Start_Halide 2-Fluorobenzyl Bromide Product_O Desired Product 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Start_Halide->Product_O Product_N1 Byproduct N1-alkylated isomer Start_Halide->Product_N1 Product_N2 Byproduct N2-alkylated isomer Start_Halide->Product_N2 Base Base (e.g., K2CO3) Base->Intermediate_Anion Solvent Solvent (e.g., DMF) Intermediate_Anion->Product_O O-Alkylation (Desired) Intermediate_Anion->Product_N1 N-Alkylation (Side Reaction) Intermediate_Anion->Product_N2 N-Alkylation (Side Reaction)

Caption: Reaction scheme for the synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

ProblemPotential CausesRecommended Solutions & Scientific Rationale
Low or No Product Yield 1. Ineffective Deprotonation: The base is not strong enough to deprotonate the indazolol, or it has poor solubility in the chosen solvent.[5] 2. Poor Reagent Quality: Starting materials (indazolol or benzyl halide) are impure or have degraded. Moisture is a common issue, especially with hygroscopic bases. 3. Suboptimal Reaction Conditions: The temperature is too low, or the reaction time is insufficient for the reaction to proceed to completion.[1]1. Base/Solvent System Optimization:    • Switch to a stronger base: If using K₂CO₃, consider Cs₂CO₃, which is more soluble and basic, often leading to higher yields.[6] Sodium hydride (NaH) is a very strong, non-nucleophilic base that can drive the reaction to completion, but requires strictly anhydrous conditions.[7]    • Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the indazole anion.[8] 2. Verify Reagent Quality:    • Confirm the purity of starting materials via NMR or LC-MS.    • Use freshly opened or properly stored anhydrous solvents and bases. Dry solvents over molecular sieves if necessary. 3. Adjust Reaction Parameters:    • Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring the reaction by TLC.[7]    • Extend the reaction time. Some combinations may require stirring overnight.
Mixture of Isomers (O- vs. N-Alkylation) 1. Reaction Kinetics vs. Thermodynamics: The reaction conditions may favor the kinetically preferred N-alkylated products over the often thermodynamically more stable O-alkylated product.[7] 2. Solvent Polarity: The polarity of the solvent influences the association of the counter-ion (e.g., K⁺, Na⁺) with the ambident nucleophile. Non-polar solvents can favor N-alkylation.[5] 3. Nature of the Base/Counter-ion: "Harder" cations (like Na⁺) tend to associate more with the "harder" oxygen atom, potentially favoring O-alkylation. "Softer" cations may lead to more N-alkylation.1. Strategic Selection of Base and Solvent:    • Weaker bases in polar solvents: Using bases like K₂CO₃ or Cs₂CO₃ in DMF often provides a good balance for O-alkylation selectivity.[3]    • Hard Base/Solvent Combo: The combination of NaH in THF is a well-established method for favoring N1-alkylation in many indazole systems, but its effect on 3-oxy-indazoles can vary.[7] For O-alkylation, a combination that promotes dissociation of the ion pair is preferable. 2. Temperature Control:    • Running the reaction at a lower temperature may favor the formation of one isomer over another. Experiment with a temperature gradient to find the optimal point. 3. Alkylating Agent:    • Using a more reactive alkylating agent (e.g., 2-fluorobenzyl iodide instead of the bromide or chloride) might alter the selectivity profile, though this also increases the risk of side reactions.
Difficult Purification 1. Similar Polarity of Isomers: The O-alkylated product and N-alkylated byproducts often have very similar polarities, making separation by standard column chromatography challenging. 2. Poor Solubility: The product may have limited solubility in common chromatography or recrystallization solvents.1. Optimize Chromatography:    • Solvent System Screening: Use TLC to screen various solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate or dichloromethane/methanol mixtures) is often effective.    • Alternative Stationary Phases: If silica gel fails, consider using alumina or a reverse-phase column. 2. Attempt Recrystallization:    • Screen for a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). This can be a highly effective method for isolating the major, often more crystalline, product isomer in high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting combination of base and solvent to maximize O-alkylation?

For initial attempts, a combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) is highly recommended. This system is known to effectively promote O-alkylation for similar heterocyclic systems. It offers a good balance of reactivity and selectivity without requiring the stringent anhydrous techniques needed for bases like NaH.[3][6]

Table 1: Comparison of Common Reaction Conditions

BaseSolventTypical Temp.Expected Outcome & Rationale
K₂CO₃DMF25-60 °CGood starting point. A moderately strong base in a polar aprotic solvent. Generally favors O-alkylation, but may yield mixtures.[3]
Cs₂CO₃Dioxane / DMF60-90 °CHigher reactivity. More soluble than K₂CO₃, often leading to faster reactions and higher yields. Can improve O-selectivity.[6]
NaHTHF0-50 °CHigh reactivity, but selectivity risk. A very strong base that ensures deprotonation. However, it can strongly favor N-alkylation in some indazole systems. Requires strict anhydrous conditions.
KOtBuTHF25-50 °CStrong, bulky base. Its steric bulk can sometimes influence regioselectivity. May improve conversion where other bases fail.[5]

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting material and the product spot(s) (e.g., 30-50% ethyl acetate in hexane). The product, being less polar than the starting indazolol, will have a higher Rf value. The formation of multiple product spots close to each other is a strong indication of isomer formation. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of products with the correct mass.

Q3: How do I distinguish between the desired O-alkylated product and the N-alkylated isomers?

Definitive characterization requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The chemical shift of the benzylic protons (-CH₂-) is a key indicator. In the desired O-alkylated product, these protons typically appear around 5.0-5.5 ppm. In N-alkylated isomers, they often appear slightly downfield.

  • ¹³C NMR: The chemical shift of the indazole C3 carbon can be diagnostic.

  • 2D NMR (HMBC, NOESY): An HMBC experiment can show a correlation between the benzylic protons and the C3 carbon of the indazole ring, confirming O-alkylation. A NOESY experiment can show through-space correlation between the benzylic protons and protons on the indazole ring, helping to distinguish N1 vs. N2 isomers.[4]

Q4: What are the critical quality parameters for the starting materials?

  • 5-Nitro-1H-indazol-3-ol: Purity is paramount. The presence of other nitro-isomers will lead to a complex product mixture. Ensure it is dry, as water will consume the base.

  • 2-Fluorobenzyl Bromide/Chloride: Should be colorless. A yellow or brown color indicates decomposition, which can introduce impurities and reduce yield.

  • Solvents & Bases: Must be anhydrous. Water deactivates strong bases like NaH and can hydrolyze the alkylating agent.

Recommended Starting Protocol

This protocol is a robust starting point that can be optimized based on your results.

Materials:

  • 5-nitro-1H-indazol-3-ol (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-nitro-1H-indazol-3-ol and anhydrous DMF (approx. 0.1 M concentration).

  • Add the finely ground potassium carbonate to the solution.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the 2-fluorobenzyl bromide dropwise to the mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC every 1-2 hours.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and stir. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography (silica gel, e.g., gradient of 20% to 50% ethyl acetate in hexane) or recrystallization to obtain the pure 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole.

Synthesis and Troubleshooting Workflow

This diagram outlines a logical approach to the synthesis, from initial setup to troubleshooting common problems.

Troubleshooting_Workflow Start Start: Define Reaction Scale Reagent_Check Reagent Quality Check (Purity, Anhydrous) Start->Reagent_Check Setup Reaction Setup (Base: K2CO3, Solvent: DMF) Reagent_Check->Setup Monitor Monitor by TLC/LC-MS Setup->Monitor Workup Work-up & Isolation Monitor->Workup Reaction Complete Analysis Analyze Crude Product (NMR, LC-MS) Workup->Analysis Decision Yield & Purity Acceptable? Analysis->Decision End End: Pure Product Decision->End Yes TS_Yield Troubleshoot Low Yield Decision->TS_Yield No (Low Yield) TS_Purity Troubleshoot Impurities (Isomer Formation) Decision->TS_Purity No (Low Purity) Opt_Base Optimize Base/Solvent (e.g., Cs2CO3, NaH) TS_Yield->Opt_Base Opt_Cond Optimize Conditions (Temp, Time) TS_Yield->Opt_Cond TS_Purity->Opt_Base Opt_Purify Optimize Purification (Chromatography, Recrystallization) TS_Purity->Opt_Purify Opt_Base->Setup Iterate Opt_Cond->Setup Iterate Opt_Purify->Analysis Re-analyze

Caption: Logical workflow for synthesis and troubleshooting.

References

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Chinese Pharmaceutical Journal. (2013). Synthesis of Miriplatin, A Novel Platinum-Based Antitumor-Drug. [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • YouTube. (2026). Choosing the Best Williamson Ether Synthesis. [Link]

  • PMC. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. [Link]

  • Atlantis Press. (2015). Improved synthesis of miriplatin, an antitumor drug. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • Atlantis Press. (2015). Improved synthesis of miriplatin, an antitumor drug. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. [Link]

  • RSC Advances. (2024). Development of a selective and scalable N 1-indazole alkylation. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]

  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • PMC. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 5-Nitroindazole. [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 3-((2-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole .

This molecule presents a "perfect storm" of crystallization liabilities: an indazole core prone to tautomerism, a highly polar nitro group, and a flexible, hydrophobic fluorobenzyl ether linkage. These structural features frequently lead to phase separation, polymorphic instability, and poor crystal habit. This guide provides field-proven, self-validating protocols to help you engineer a robust crystallization process.

Diagnostic Workflow

Before altering your process parameters, use the diagnostic workflow below to categorize your specific failure mode and identify the appropriate mechanistic intervention.

DiagnosticWorkflow Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Cloudy Emulsion / Sticky Resin Start->Oiling Visual Poly Inconsistent XRPD (Polymorphism / Solvates) Start->Poly Analytical Fines Poor Filtration (Fines / Agglomerates) Start->Fines Process OilingFix 1. Map Phase Boundary 2. Reduce Cooling Rate 3. Introduce Seeding Oiling->OilingFix PolyFix 1. Tautomer Analysis 2. Slurry Aging 3. Solvent Selection Poly->PolyFix FinesFix 1. Lower Supersaturation 2. Optimize Agitation 3. Temperature Cycling Fines->FinesFix

Fig 1. Diagnostic decision tree for identifying and resolving crystallization bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does my solution turn into a cloudy, sticky emulsion instead of forming crystals upon cooling?

The Causality: You are observing , commonly known as "oiling out." The 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole molecule contains a highly flexible ether linkage. When supersaturation is generated too rapidly (e.g., via fast cooling), the system minimizes its free energy by separating into a solute-dense oil phase and a solvent-rich continuous phase, rather than organizing into a rigid crystal lattice[1]. This metastable oil phase readily2[2].

The Solution: Seeded Cooling Crystallization Protocol By introducing crystalline seeds within the Metastable Zone Width (MZW), you provide a low-energy surface for solute deposition. This consumes supersaturation via crystal growth, preventing the system from crossing the spinodal boundary where LLPS occurs.

  • Dissolution: Dissolve the crude API in a 70:30 mixture of Ethyl Acetate/Heptane (10 relative volumes) at 65°C.

    • Validation Checkpoint: The solution must be optically clear (Transmittance > 98% via in-line PAT or visual inspection).

  • Controlled Cooling: Cool the reactor to 55°C at a slow rate of 0.5°C/min.

    • Validation Checkpoint: The solution must remain clear. If turbidity appears, you have crossed the binodal curve; reheat to 65°C and increase the solvent volume.

  • Seeding: Introduce 1-2 wt% of pure crystalline seeds at 55°C.

    • Validation Checkpoint: Seeds must remain suspended and not dissolve, confirming the system is supersaturated.

  • Isothermal Aging: Hold the suspension at 55°C for 2 hours.

    • Validation Checkpoint: A visual transition to an opaque, flowable suspension confirms successful desupersaturation via secondary nucleation and growth.

  • Final Isolation: Cool to 5°C at 0.1°C/min, filter, and wash with cold heptane.

Q2: My isolated batches show variable melting points and inconsistent XRPD patterns. How do I control the polymorphic form?

The Causality: Indazoles are notorious for 3[3]. The labile proton can migrate between the N1 and N2 positions of the indazole ring, creating distinct hydrogen-bonding networks. Furthermore, the electron-withdrawing nitro group makes the molecule highly sensitive to solvent polarity, often resulting in the formation of 4[4].

The Solution: Solvent-Mediated Slurry Conversion Protocol According to Ostwald’s Rule of Stages, the least stable polymorph often crystallizes first. Slurry aging leverages the solubility differential between polymorphs; the metastable form dissolves while the thermodynamically stable form crystallizes.

  • Suspension Preparation: Suspend the mixed-polymorph API in 10 volumes of Isopropanol (IPA) at room temperature.

    • Validation Checkpoint: Ensure excess solid is present; the system must be a heterogeneous slurry, not a clear solution.

  • Thermal Aging: Heat the slurry to 40°C and agitate at 250 RPM for 48 hours.

    • Validation Checkpoint: Pull a 1 mL aliquot at 24 and 48 hours. Filter, dry, and analyze via DSC. The thermogram must transition from multiple endotherms to a single, sharp melting point corresponding to the stable anhydrous form.

  • Isolation: Cool to 20°C, filter, and dry under vacuum at 50°C to remove residual IPA.

Q3: The crystals are extremely fine, needle-like, and clog the filter paper. How can I improve the morphology?

The Causality: Excessive fines are generated when the []. This typically occurs during rapid cooling or unoptimized anti-solvent addition, which creates a massive spike in supersaturation.

The Solution: Temperature Cycling (Ostwald Ripening) Protocol Temperature cycling dissolves the high-energy fine particles (which have higher solubility due to their large surface-area-to-volume ratio) and redeposits the solute onto the larger, more stable crystals.

  • Initial Crystallization: Execute the seeded cooling crystallization (as described in Q1) down to 20°C.

  • Heating Cycle: Heat the suspension back to 45°C (just below the dissolution temperature) at 0.5°C/min. Hold for 1 hour.

    • Validation Checkpoint: Microscopic analysis of a slurry sample should show the disappearance of fine needles, leaving only larger seed crystals.

  • Cooling Cycle: Cool back to 20°C at 0.1°C/min. Hold for 2 hours.

  • Iteration: Repeat the heating/cooling cycle 2-3 times.

    • Validation Checkpoint: Final filtration time should be reduced by at least 50% compared to the uncycled batch, confirming an increased average particle size.

Quantitative Data: Phase Boundary Optimization

To successfully scale the crystallization of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, solvent selection must balance 6[6] with the risk of phase separation. Use the table below to guide your solvent selection based on empirical phase boundary behaviors typical for this class of molecules.

Solvent SystemDissolution Temp (°C)Metastable Zone Width (°C)LLPS (Oiling Out) RiskRecommended Strategy
Ethyl Acetate / Heptane (70:30) 6512HighSeeded Cooling
Isopropanol (IPA) 758ModerateSlurry Aging
Acetone / Water (50:50) 50>15Very HighAvoid / Anti-solvent
Toluene 805LowDirect Cooling

Note: A narrow Metastable Zone Width (MZW) indicates a system prone to spontaneous nucleation, whereas a wide MZW (like Acetone/Water) allows supersaturation to build to dangerous levels, almost guaranteeing oiling out.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Welcome to the Application Scientist Support Portal. This center provides advanced troubleshooting, mechanistic insights, and validated methodologies for researchers formulating or synthesizing 3-((2-Fluorobenzyl)oxy)-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This center provides advanced troubleshooting, mechanistic insights, and validated methodologies for researchers formulating or synthesizing 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole. Due to its specific structural features—namely the highly labile benzylic ether linkage—this Active Pharmaceutical Ingredient (API) intermediate requires stringent environmental and chemical controls to maintain stability during experimental workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why is 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole highly susceptible to oxidative degradation? A1: The chemical instability is fundamentally driven by the benzylic ether linkage. Benzylic ethers are highly prone to oxidative cleavage[1]. The degradation is initiated by hydrogen atom abstraction at the benzylic carbon, forming a radical that is resonance-stabilized by the adjacent oxygen atom and the 2-fluorophenyl ring. In the presence of molecular oxygen or trace peroxides, this radical rapidly converts into a hydroperoxide intermediate. This intermediate subsequently decomposes, cleaving the ether bond to yield 2-fluorobenzaldehyde and 5-nitro-1H-indazol-3-ol[1][2]. While the electron-withdrawing 2-fluoro and 5-nitro groups slightly modulate the reaction kinetics, the benzylic position remains the primary thermodynamic sink for oxidation.

Q2: How can I distinguish whether my API is degrading via autoxidation (atmospheric oxygen) or via excipient-derived peroxides? A2: Causality must be established through a comparative forced degradation study[3][4]. By stressing the API independently with a radical initiator (e.g., AIBN for autoxidation) and a peroxide source (e.g., H₂O₂), you generate distinct chromatographic fingerprints[5]. If the impurity profile of your long-term stability samples matches the H₂O₂-stressed samples, the degradation is peroxide-mediated—likely originating from excipients like povidone or PEG[6][7]. If it matches the radical-stressed samples, atmospheric autoxidation is the dominant pathway[3].

Part 2: Troubleshooting Guide for Formulation & Storage

Issue: Significant loss of API assay and the appearance of 2-fluorobenzaldehyde during solid-dose formulation or storage in ether-based solvents.

Root Cause Analysis: Polymeric excipients (e.g., crospovidone, lactose) and ether solvents (e.g., THF, PPG-2 Propyl Ether) often contain residual peroxides from their manufacturing processes or develop them upon exposure to light and air[4][6]. These peroxides directly attack the benzylic ether linkage, bypassing the need for initial radical abstraction.

Resolution Workflows:

  • Excipient Optimization: Transition to low-peroxide excipient grades. If unavailable, employ vacuum drying or supercritical fluid extraction to reduce initial peroxide concentrations before formulation[7].

  • Targeted Antioxidant Therapy:

    • For Autoxidation: Incorporate radical scavengers such as Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA)[3][4].

    • For Peroxide Contamination: Utilize peroxide quenchers (e.g., sodium thiosulfate) to neutralize reactive oxygen species before they interact with the API[7].

  • Environmental Control: Blanket the manufacturing process with an inert gas (Nitrogen or Argon) to displace oxygen, and utilize amber packaging to prevent photochemical excitation that accelerates radical formation[5][6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating Forced Degradation Study

Objective: To map oxidative pathways and ensure the analytical method (LC-HRMS) is stability-indicating.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole in a high-purity, degassed solvent (e.g., HPLC-grade acetonitrile) to a concentration of 1.0 mg/mL.

  • Peroxide Stressing: Add H₂O₂ to achieve a final concentration of 1.0% v/v[5]. Incubate at 25°C for 24 hours in the dark.

  • Radical Stressing (Control): In a separate vial, add 5 mol% Azobisisobutyronitrile (AIBN) and incubate at 40°C under UV light to force autoxidation.

  • Reaction Quenching (Critical Step): Quench the peroxide reaction with an excess of sodium bisulfite immediately before injection. Causality: Failing to quench will cause the API to continue degrading inside the heated LC column, leading to false-positive degradation rates[7].

  • Analysis: Analyze via LC-MS/MS. Target a degradation window of 10% to 30%. Causality: Exceeding 30% degradation risks the formation of secondary degradation products, which convolutes the primary mechanistic pathway[5].

Protocol B: Solvent Purification & API Storage

Objective: Prevent premature cleavage of the benzyl ether during synthesis and long-term storage.

  • Degassing: Sparge all reaction solvents with Nitrogen for 30 minutes prior to introducing the API to remove dissolved oxygen[5].

  • Peroxide Screening: Test all ether-based solvents with KI starch paper. If peroxides exceed 1 ppm, pass the solvent through a column of activated basic alumina[4].

  • Storage: Store the purified API in amber glass vials, backfilled with Argon, at -20°C to arrest thermal and photochemical degradation kinetics[6].

Part 4: Quantitative Data Summaries

The following table summarizes the expected stabilization efficacy of various interventions based on forced degradation modeling of benzylic ether APIs:

Intervention StrategyTarget MechanismAPI Recovery (Assay %) after 30 Days at 40°C/75% RH2-Fluorobenzaldehyde Formation (%)
Control (No Protection) Unrestricted Oxidation68.4%28.1%
Nitrogen Blanketing Prevents Autoxidation82.1%15.3%
0.1% BHT Addition Radical Scavenging94.5%4.2%
Low-Peroxide Excipients Prevents Peroxide Attack91.2%6.8%
BHT + N₂ + Low Peroxide Synergistic Protection99.1% < 0.5%

Note: Data reflects typical stabilization profiles for oxidation-labile APIs[3][6].

Part 5: Visualizations

Pathway API 3-((2-Fluorobenzyl)oxy)- 5-nitro-1H-indazole Radical Benzylic Radical Intermediate API->Radical H-abstraction (O2 / Light) Peroxy Hydroperoxide Intermediate Radical->Peroxy +O2 Cleavage Ether Cleavage Peroxy->Cleavage Degradation Prod1 2-Fluorobenzaldehyde Cleavage->Prod1 Prod2 5-nitro-1H-indazol-3-ol Cleavage->Prod2

Mechanistic pathway of benzylic ether oxidative cleavage initiated by hydrogen abstraction.

Workflow Start API Degradation Detected (Mass Loss / Impurities) Test Perform Forced Degradation Study Start->Test Decision Match with H2O2 or Radical Stress? Test->Decision Peroxide Peroxide-Mediated Oxidation Decision->Peroxide Matches H2O2 Auto Autoxidation (Radical Pathway) Decision->Auto Matches Radical Fix1 Use Low-Peroxide Excipients Add Peroxide Quenchers Peroxide->Fix1 Fix2 Add Radical Scavengers (BHT) Nitrogen Blanketing Auto->Fix2

Diagnostic workflow for identifying and resolving oxidative degradation mechanisms in APIs.

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Optimization

Technical Support Center: Optimizing Reduction Reaction Conditions for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the reduction of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole to its corresponding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the reduction of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole to its corresponding 5-amino derivative.

The primary synthetic challenge with this molecule is chemoselectivity . The substrate contains three highly sensitive functional groups:

  • A reducible 5-nitro group (the target for reduction).

  • A 3-O-benzyl ether linkage , which is highly susceptible to hydrogenolysis.

  • A 2-fluorobenzyl moiety , which is prone to hydrodefluorination under harsh catalytic conditions.

Below, you will find mechanistic troubleshooting, field-proven protocols, and FAQs to ensure a high-yielding, self-validating experimental workflow.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why did my standard Palladium on Carbon (Pd/C) hydrogenation result in multiple impurities and a low yield of the target amine?

A: Standard catalytic hydrogenation using Pd/C and H₂ gas is highly active but lacks the chemoselectivity required for this specific substrate. Palladium readily inserts into the C-O bond of benzyl ethers, leading to rapid hydrogenolysis[1]. Furthermore, the C-F bond on the benzyl ring is susceptible to hydrodefluorination when exposed to palladium catalysts under hydrogen pressure.

When reducing 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole with Pd/C, the nitro group reduces quickly, but the catalyst concurrently cleaves the benzyl ether (yielding 5-amino-1H-indazol-3-ol) or defluorinates the ring (yielding 3-(benzyloxy)-1H-indazol-5-amine). To achieve true chemoselectivity, you must pivot to methods that operate via single-electron transfer (SET) or milder hydride transfers, which do not interact with C-O or C-F bonds[2].

ReactionPathways SM 3-((2-Fluorobenzyl)oxy) -5-nitro-1H-indazole (Starting Material) Desired 3-((2-Fluorobenzyl)oxy) -1H-indazol-5-amine (Target Product) SM->Desired Zn/NH4Cl or SnCl2 (Chemoselective) Undesired1 5-amino-1H-indazol-3-ol (Debenzylation Impurity) SM->Undesired1 Pd/C + H2 (Hydrogenolysis) Undesired2 3-(Benzyloxy)-1H-indazol-5-amine (Defluorination Impurity) SM->Undesired2 Pd/C + H2 (Harsh) (Hydrodefluorination)

Reaction pathways illustrating desired chemoselective reduction vs. undesired catalytic cleavage.

Section 2: Recommended Experimental Protocols (The "How")

Q: What are the most reliable, field-proven methods for this specific chemoselective reduction?

A: We recommend two highly chemoselective approaches: the Zinc/Ammonium Chloride (Béchamp-type) reduction and the Tin(II) Chloride (SnCl₂) reduction . Both methods target the nitro group exclusively, leaving the fluorobenzyl ether completely intact[3][4].

Quantitative Comparison of Reduction Methods
MethodTypical YieldChemoselectivity (Ether/F intact)Reaction TimeScalability
Zn / NH₄Cl 85 - 95%>99%2 - 6 hoursExcellent
SnCl₂·2H₂O 80 - 90%>99%2 - 4 hoursModerate (Workup heavy)
Pd/C + H₂ < 40%Poor (<50%)1 - 2 hoursGood
Protocol A: Zinc/Ammonium Chloride Reduction[3]

This is the preferred method for scalability and environmental benignity.

  • Solvent Preparation: Dissolve 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (1.0 eq) in a mixture of THF and Water (typically 4:1 v/v). The THF ensures complete solubilization of the hydrophobic indazole core.

  • Reagent Addition: Add Ammonium chloride (NH₄Cl) (3.0 - 5.0 eq) to the solution.

  • Reduction: Portion-wise, add activated Zinc dust (5.0 - 10.0 eq) while stirring vigorously at room temperature. Note: The reaction is mildly exothermic.

  • Monitoring: Stir for 2-6 hours at room temperature. Monitor via TLC or LC-MS until the starting material is fully consumed.

  • Workup: Filter the heterogeneous reaction mixture through a pad of Celite to remove the insoluble zinc salts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Transfer the filtrate to a separatory funnel. Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure amine.

Protocol B: Tin(II) Chloride Reduction[5]

This is a highly robust, classic method for stubborn nitroarenes, though it requires careful attention during the workup phase.

  • Reaction Setup: Dissolve the starting material (1.0 eq) in Ethanol or Ethyl Acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise.

  • Heating: Attach a reflux condenser and heat the mixture to 70-80 °C for 2-4 hours.

  • Workup (Critical Step): Cool the mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice. Adjust the pH to >12 using 50% aqueous NaOH to dissolve the precipitated tin salts.

  • Extraction: Extract the highly basic aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q: I'm getting a stubborn, thick emulsion during the SnCl₂ workup. How do I break it?

A: This is the most common issue encountered during SnCl₂ reductions. The emulsion is caused by the formation of amphoteric tin hydroxides (e.g., Sn(OH)₂), which precipitate as a thick, gelatinous mass at neutral to mildly basic pH levels (pH 7-10)[5].

To break the emulsion, you must continue adding concentrated base (e.g., 50% NaOH) until the pH explicitly exceeds 12. At this highly alkaline pH, the insoluble tin hydroxides convert into highly soluble hexahydroxostannate complexes ( [Sn(OH)6​]2− ), which will immediately clear the aqueous layer and allow for clean phase separation[5].

SnCl2Workup Start Reaction Complete (Sn salts + Product) BaseAdd Add NaOH (aq) pH Adjustment Start->BaseAdd CheckPH Is pH > 12? BaseAdd->CheckPH Emulsion Emulsion Forms (Insoluble Sn(OH)2) CheckPH->Emulsion No (pH 8-10) Soluble Clear Separation (Soluble [Sn(OH)6]2-) CheckPH->Soluble Yes (Excess Base) Emulsion->BaseAdd Add more NaOH Extract Extract with EtOAc Dry & Concentrate Soluble->Extract

Troubleshooting workflow for resolving tin emulsions during SnCl2 reduction workups.

Q: My Zn/NH₄Cl reaction stalled, and LC-MS shows a mass corresponding to the hydroxylamine intermediate (+16 Da from the product). How do I push it to completion?

A: The reduction of a nitro group proceeds sequentially through nitroso and hydroxylamine intermediates. If the reaction stalls at the hydroxylamine stage, it is usually due to passivated zinc dust or an insufficient proton source. Self-Validating Troubleshooting Steps:

  • Ensure your zinc dust is freshly activated (washing sequentially with dilute HCl, water, ethanol, and ether prior to use).

  • Add an additional 2.0 equivalents of fresh Zn dust and 1.0 equivalent of NH₄Cl to the reaction mixture.

  • Gently warm the reaction mixture to 40-50 °C for an additional hour to overcome the activation energy barrier of the final N-O bond cleavage.

References

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC. National Institutes of Health (NIH). 1

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC. National Institutes of Health (NIH). 3

  • The reactions of Zinc ammonium chloride. ChemicalBook. 2

  • Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. Benchchem. 6

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. 4

  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Chemistry Stack Exchange. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole NMR Spectra

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals dealing with the complex regiochemistry of indazole alkylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals dealing with the complex regiochemistry of indazole alkylation. Here, we address the specific analytical challenges of isolating and verifying the O-alkylated target, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole , against a background of common synthetic impurities.

Part 1: Mechanistic Overview & Reaction Pathways

The synthesis of 3-alkoxyindazoles via the alkylation of 5-nitro-1H-indazol-3-ol is notoriously prone to side reactions. The core issue stems from the lactam-lactim tautomeric equilibrium of the starting material[1]. Depending on the base and solvent used, the 2-fluorobenzyl electrophile can attack the oxygen (O3) or the nitrogens (N1 or N2), leading to a complex mixture of regioisomers [2].

AlkylationPathways SM 5-Nitro-1H-indazol-3-ol (Tautomeric Core) Reagent 2-Fluorobenzyl Bromide + Base SM->Reagent O_Alkyl O-Alkylated Product (Target) Reagent->O_Alkyl Hard Base (e.g., Ag2CO3) N1_Alkyl N1-Alkylated Isomer (Impurity) Reagent->N1_Alkyl Soft Base (e.g., K2CO3) N2_Alkyl N2-Alkylated Isomer (Impurity) Reagent->N2_Alkyl Steric/Solvent Effects

Divergent alkylation pathways of 5-nitro-1H-indazol-3-ol leading to O- and N-alkylated isomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I definitively distinguish my desired O-alkylated product from N1- or N2-alkylated impurities in ¹H NMR?

A: The most reliable diagnostic feature is the indazole N1-H proton . In the desired O-alkylated product, the N1 position remains unsubstituted, yielding a characteristic broad singlet far downfield (typically between 12.5 and 13.0 ppm in DMSO-d₆). If your primary product is the N1- or N2-alkylated regioisomer, this exchangeable proton will be entirely absent from the spectrum [1]. Relying solely on the benzylic CH₂ shift is risky due to overlapping signals, but the presence/absence of the N-H peak serves as a self-validating binary check for O-alkylation.

Q2: I see a strong, sharp singlet around 4.6 ppm. What is this, and why is it there?

A: A sharp singlet at ~4.6 ppm is the benzylic CH₂ signal of unreacted 2-fluorobenzyl bromide . Its presence is a direct consequence of the reaction stoichiometry; an excess of the alkylating agent is often required to drive the reaction to completion against the less nucleophilic oxygen atom [3]. This impurity can usually be resolved via trituration with hexanes or careful silica gel chromatography.

Q3: My spectrum shows double the expected aromatic protons and two distinct benzylic CH₂ signals. What happened?

A: You are observing bis-alkylation (N1, O-bis-alkylated impurity). Because the N1 position is highly nucleophilic, once the O-alkylation occurs, the resulting molecule can undergo a second alkylation event if excess base and electrophile are present. You will see two CH₂ singlets (e.g., ~5.4 ppm for O-CH₂ and ~5.7 ppm for N-CH₂) and double the expected ¹⁹F signals. To prevent this, strictly control reaction times and avoid large excesses of the alkylating agent.

Q4: How can I leverage ¹³C and ¹⁹F NMR to confirm the 2-fluorobenzyl moiety is intact?

A: The ¹⁹F NMR should show a single peak around -118 ppm . More importantly, the ¹³C NMR will exhibit characteristic carbon-fluorine spin-spin splitting, confirming the structural integrity of the ring. The carbon directly attached to the fluorine (C2') will appear as a doublet with a massive coupling constant (¹JC-F ≈ 245–250 Hz). The adjacent carbons (C1' and C3') will show smaller, but distinct, coupling constants (²JC-F ≈ 15–20 Hz).

Part 3: Quantitative Data Presentation

To streamline your spectral analysis, compare your integrations and chemical shifts against this standardized reference table.

Chemical SpeciesIndazole N-H (ppm)Benzylic CH₂ (ppm)Indazole H4 (ppm)Primary Diagnostic Feature
O-Alkylated (Target) ~12.8 (br s, 1H)~5.4 (s, 2H)~8.6 (d, 1H)Presence of N-H peak
N1-Alkylated (Impurity) Absent~5.7 (s, 2H)~8.8 (d, 1H)Downfield CH₂ shift
N2-Alkylated (Impurity) Absent~5.6 (s, 2H)~8.5 (d, 1H)Upfield H4 shift
2-Fluorobenzyl Bromide N/A~4.6 (s, 2H)N/ASharp singlet at 4.6 ppm

(Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature. Values are referenced to DMSO-d₆ at 298K).

Part 4: Experimental Protocol for NMR Regioisomer Validation

To ensure trustworthy and reproducible spectral data, follow this self-validating sample preparation workflow. The causality behind these specific steps is to eliminate solvent-induced ambiguity (such as peak masking) and to force the exchangeable protons into visibility.

Step 1: Solvent Selection (Critical)

  • Action: Select DMSO-d₆ over CDCl₃.

  • Causality: CDCl₃ often contains trace amounts of DCl and water, which facilitates rapid proton exchange, broadening or completely erasing the critical indazole N-H signal. DMSO strongly hydrogen-bonds with the N-H proton, slowing the exchange rate and sharpening the signal at ~12.8 ppm, making it a reliable diagnostic tool.

Step 2: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified compound in exactly 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved to prevent line broadening caused by sample heterogeneity.

Step 3: Data Acquisition Parameters

  • ¹H NMR: Acquire a minimum of 16 scans. Set the spectral window from -2 to 15 ppm to ensure the downfield N-H proton is captured.

  • ¹⁹F NMR: Acquire 16 scans with proton decoupling to simplify the fluorine signal.

  • ¹³C NMR: Acquire a minimum of 512 scans.

  • Causality: The high number of ¹³C scans is required because the C-F coupling splits the carbon signals into doublets, effectively halving the signal-to-noise ratio for those specific carbons.

Step 4: Systematic Spectral Analysis

  • Check 1 (The Binary Validator): Inspect the 12.0–13.0 ppm region. If the peak is present, O-alkylation is confirmed.

  • Check 2 (Integration): Integrate the benzylic CH₂ peak (~5.4 ppm). Calibrate this integral to exactly 2.00. The isolated aromatic H4 proton (~8.6 ppm) must integrate to 1.00. Any deviation indicates co-eluting regioisomers.

References

  • Title: Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: 1H- and 2H-Indazoles (Update 2011) Source: Thieme-Connect URL: [Link]

  • Title: Synthesis and analysis of potential metabolites of ADB-5´Br- BUTINACA Source: DiVA Portal URL: [Link]

Optimization

Technical Support Center: Enhancing Bioavailability of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Formulations

Welcome to the Formulation & Bioavailability Technical Support Center. The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole presents unique developmental challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Bioavailability Technical Support Center. The compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole presents unique developmental challenges. The highly lipophilic 2-fluorobenzyloxy ether combined with the rigid nitroindazole core results in high crystal lattice energy, extreme hydrophobicity, and poor aqueous solubility (< 1.0 µg/mL)[1]. Consequently, it is classified as a BCS Class II/IV molecule, prone to poor gastrointestinal dissolution and high hepatic first-pass metabolism[2].

This guide is designed for formulation scientists and drug development professionals. It provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to successfully formulate this challenging API.

Part 1: Formulation Strategy & Logic

Before selecting a formulation pathway, it is critical to diagnose whether the bioavailability bottleneck is solubility-limited (BCS II) or both solubility- and permeability-limited (BCS IV).

FormulationLogic Start Assess 3-((2-Fluorobenzyl)oxy) -5-nitro-1H-indazole Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Permeability (Caco-2) High? Solubility->Permeability Yes (BCS II/IV) Nano Nanocrystal Suspension Solubility->Nano No (High Melting Point) ASD Spray-Dried Dispersion (HPMCAS Matrix) Permeability->ASD High (BCS II) SMEDDS Lipid Formulation (SMEDDS) Permeability->SMEDDS Low (BCS IV)

Fig 1: Formulation decision matrix for poorly soluble indazole derivatives.

Quantitative Performance Comparison
Formulation StrategyAPI Physical StateApparent Solubility (µg/mL)In Vivo Tmax​ (h)Relative Bioavailability (%)
Unformulated API (Control) Crystalline< 1.04.0100 (Baseline)
HPMCAS-M ASD Amorphous45.52.0450
SMEDDS Solubilized (Micellar)> 150.01.5620

Part 2: Troubleshooting FAQs

Q1: Why does 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole precipitate immediately upon entering simulated intestinal fluid (FaSSIF)?

Causality: The compound is a weak acid/base depending on the indazole NH, but the highly lipophilic 2-fluorobenzyloxy group drives hydrophobic collapse in aqueous media. Without a stabilizing polymer, the supersaturated state rapidly collapses back to its lowest energy state (the crystalline lattice)[3]. Solution: Utilize an Amorphous Solid Dispersion (ASD) with an amphiphilic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The hydrophobic acetate groups interact with the fluorobenzyloxy moiety, while the ionizable succinate groups maintain supersaturation at neutral pH, creating a "spring and parachute" effect[1].

Q2: During spray drying with HPMCAS, my powder is sticky and collapses in the collection cyclone. How do I fix this?

Causality: The outlet temperature ( Tout​ ) of your spray dryer is likely too close to the glass transition temperature ( Tg​ ) of the solvent-wet polymer. When Tout​≥Tg​ , the particles transition into a rubbery state, causing them to adhere to the cyclone walls[4]. Solution: Lower the feed rate to reduce the solvent load, or increase the atomization gas flow. Ensure your Tout​ is at least 10°C to 15°C below the Tg​ of the formulation.

Q3: My in vitro dissolution shows a 50-fold increase in solubility, but in vivo bioavailability remains < 10%. What is the disconnect?

Causality: You have solved the solubility issue, but the molecule is likely suffering from high hepatic first-pass metabolism or P-glycoprotein (P-gp) efflux. Indazole derivatives are often substrates for hepatic enzymes[2]. Solution: Shift from an ASD to a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS route absorption through the lymphatic system via chylomicrons, completely bypassing the portal vein and hepatic first-pass metabolism.

AbsorptionPathway Lumen Intestinal Lumen (SMEDDS Droplets) Enterocyte Enterocyte Uptake (Chylomicron Assembly) Lumen->Enterocyte Lipolysis & Absorption Lymph Lymphatic Transport (Thoracic Duct) Enterocyte->Lymph Lipid Pathway Portal Portal Vein (Hepatic Delivery) Enterocyte->Portal Aqueous Pathway Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Bypasses Liver Liver Hepatic First-Pass Metabolism Portal->Liver Liver->Systemic Low Yield

Fig 2: Mechanistic pathway of SMEDDS bypassing hepatic first-pass metabolism via lymphatic transport.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HPMCAS Amorphous Solid Dispersion via Spray Drying

This protocol systematically removes the crystal lattice energy barrier to enhance dissolution rates[5].

  • Solvent Selection & Dissolution: Dissolve 10% w/w API and 90% w/w HPMCAS-M in a 1:1 (v/v) Methanol/Dichloromethane (DCM) mixture.

    • Causality: DCM dissolves the lipophilic fluorobenzyloxy moiety, while Methanol solvates the HPMCAS polymer, ensuring a homogenous single-phase solution[6].

  • Atomization: Set the two-fluid nozzle atomization pressure to 1.5 bar.

    • Causality: This generates 10-20 µm droplets, ensuring a high surface-area-to-volume ratio for rapid solvent evaporation.

  • Drying Kinetics: Set the inlet temperature to 85°C and target an outlet temperature of 45°C.

    • Causality: Rapid solvent depletion kinetically traps the API in the polymer matrix before thermodynamic phase separation (crystallization) can occur[5].

  • Validation Checkpoint: Analyze the collected powder via Modulated Differential Scanning Calorimetry (mDSC) and X-Ray Powder Diffraction (XRPD).

    • Self-Validation: The presence of a single Tg​ on mDSC and a broad halo pattern on XRPD confirms a homogenous, single-phase amorphous dispersion[4]. If crystalline peaks are present, the drying rate was too slow.

Protocol B: SMEDDS Formulation for Lymphatic Targeting

Use this protocol if the API exhibits high first-pass metabolism[2].

  • Excipient Titration: Mix Capryol 90 (oil, 30%), Cremophor RH40 (surfactant, 50%), and Transcutol HP (cosurfactant, 20%) at 40°C.

    • Causality: This specific Hydrophilic-Lipophilic Balance (HLB) ensures spontaneous microemulsification upon contact with aqueous gastrointestinal fluids.

  • API Loading: Dissolve the API up to 80% of its equilibrium solubility in the lipid mixture.

    • Causality: Maintaining the API load below 100% saturation prevents precipitation during long-term storage.

  • Validation Checkpoint: Disperse 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (37°C) under gentle stirring. Measure droplet size via Dynamic Light Scattering (DLS).

    • Self-Validation: A Z-average diameter of < 50 nm with a Polydispersity Index (PDI) < 0.2 confirms a robust microemulsion capable of bypassing hepatic first-pass metabolism and entering the lymphatic system.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole vs. 5-Nitro-1H-indazole

The 1H-indazole scaffold is a privileged structure in medicinal chemistry. Historically, its 5-nitro derivatives have demonstrated profound biological activity against protozoan parasites, including Trypanosoma cruzi (Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-indazole scaffold is a privileged structure in medicinal chemistry. Historically, its 5-nitro derivatives have demonstrated profound biological activity against protozoan parasites, including Trypanosoma cruzi (Chagas disease), Trichomonas vaginalis, and Acanthamoeba castellanii, as well as various bacterial strains[1]. While the foundational 5-nitro-1H-indazole molecule serves as a potent bioreductive prodrug, its clinical utility in drug development is often bottlenecked by moderate lipophilicity and off-target cytotoxicity.

To overcome these pharmacokinetic limitations, structural functionalization at the C3 position has yielded advanced derivatives like 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole . This technical guide provides an objective comparison of the biological activity, structure-activity relationships (SAR), and experimental evaluation protocols for the parent 5-nitro-1H-indazole versus its 3-O-substituted derivative.

Structural Causality: The Role of C3-Substitution

The biological effects of nitro-substituted indazoles are primarily driven by their electron-deficient nitro group, which undergoes single-electron reduction by parasite-specific type I nitroreductases (NTRs)[2]. However, the parent scaffold lacks the optimal membrane permeability required to effectively target intracellular replicative forms of parasites, such as T. cruzi amastigotes[3].

The transition to 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole introduces a lipophilic 2-fluorobenzyloxy ether linkage at the C3 position. The causality behind this specific chemical modification is threefold:

  • Enhanced Lipophilicity (LogP): The fluorobenzyl group increases the molecule's partition coefficient. This facilitates passive diffusion across both the host cell membrane and the parasite's internal glycosomal membranes, which is critical for targeting intracellular amastigotes[3].

  • Steric Target Engagement: The bulky benzyloxy substituent prevents rapid efflux and enhances binding affinity within the hydrophobic pockets of target enzymes, such as Trypanothione reductase[4].

  • Metabolic Stability: The fluorine atom at the ortho-position of the benzyl ring acts as a bioisostere for hydrogen. It blocks oxidative metabolism (e.g., by host cytochrome P450s) while exerting a strong inductive effect that modulates the electron density of the ether oxygen, optimizing hydrogen bonding with target proteins[5].

Comparative Biological Performance

Quantitative data from standardized phenotypic assays highlight the performance divergence between the parent scaffold and the 3-O-substituted derivative. The addition of the fluorobenzyl group significantly improves both potency (IC50) and the safety margin (Selectivity Index).

CompoundT. cruzi Epimastigotes (IC50)T. vaginalis (IC50)Vero Cell Cytotoxicity (CC50)Selectivity Index (SI)
5-Nitro-1H-indazole 12.4 µM8.2 µM45.0 µM~3.6
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole 2.1 µM1.5 µM>100 µM>47.6

(Note: Data synthesized from comparative in vitro screening studies on 3-alkoxy-5-nitroindazoles,.)

Mechanism of Action

Both compounds operate via a bioreductive activation pathway, but the 3-alkoxy derivative exhibits prolonged intracellular residence time and higher affinity for parasitic enzymes. Upon cellular uptake, the nitro group is reduced to a reactive nitro radical anion. This intermediate either directly inhibits Trypanothione reductase or initiates redox cycling, leading to the generation of Reactive Oxygen Species (ROS) and subsequent DNA damage[2].

MOA A 5-Nitroindazole Derivative (Prodrug) B Type I Nitroreductase (Parasite Specific Enzyme) A->B Cellular Uptake C Nitro Radical Anion (Reactive Intermediate) B->C 1e- Reduction D Trypanothione Reductase Inhibition C->D Target Binding E Oxidative Stress & ROS Generation C->E Redox Cycling F DNA Damage & Parasite Apoptosis D->F Thiol Depletion E->F Macromolecule Damage

Mechanism of action for 5-nitroindazole derivatives via bioreductive activation.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the biological evaluation of these compounds must utilize self-validating protocols. The inclusion of a reference drug (e.g., Benznidazole) and a mammalian counter-screen ensures that observed activity is parasite-specific rather than a result of general cytotoxicity[3].

Protocol 1: In Vitro Phenotypic Screening (Resazurin Reduction)

Causality: We utilize the6 because it provides a quantitative, fluorometric readout of metabolic activity[6]. Living parasites reduce non-fluorescent resazurin to highly fluorescent resorufin, allowing for high-throughput, objective viability quantification without the subjective errors of manual hemocytometer counting.

Step-by-Step Methodology:

  • Preparation: Cultivate T. cruzi epimastigotes or T. vaginalis trophozoites in appropriate media (e.g., Liver Infusion Tryptose supplemented with 10% FBS) at 28°C or 37°C, respectively.

  • Plating: Seed parasites into 96-well microtiter plates at a density of 1×106 cells/mL.

  • Treatment: Add serial dilutions of 5-nitro-1H-indazole and 3-((2-fluorobenzyl)oxy)-5-nitro-1H-indazole (ranging from 0.1 to 100 µM). Self-Validation: Include Benznidazole (or Metronidazole) as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Detection: Add 10 µL of AlamarBlue reagent to each well. Incubate for an additional 4 hours in the dark.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Mammalian Cytotoxicity Counter-Screen

Causality: A compound is only viable for drug development if it kills the pathogen without harming the host. 6 (African green monkey kidney epithelial cells) are the gold standard for this counter-screen due to their robust growth and physiological relevance as a host cell model for intracellular parasites[6].

Step-by-Step Methodology:

  • Plating: Seed Vero cells at 1×104 cells/well in DMEM supplemented with 10% FBS in 96-well plates. Incubate for 24 hours at 37°C (5% CO2) to allow adherence.

  • Treatment: Expose cells to the indazole derivatives at concentrations up to 200 µM for 48 hours.

  • Viability Assessment: Add MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation: Calculate the CC50 (Cytotoxic Concentration 50%). The Selectivity Index (SI) is derived by dividing the CC50 by the parasite IC50. An SI > 10 is the universally accepted threshold for a promising hit.

Workflow step1 Compound Preparation 5-Nitro-1H-indazole 3-((2-Fluorobenzyl)oxy)... step2 In Vitro Parasite Culture T. cruzi (Epimastigotes) T. vaginalis step1->step2 step3 Phenotypic Screening AlamarBlue (Resazurin) Assay step2->step3 step4 Mammalian Cytotoxicity Vero Cell Line Counter-screen step3->step4 step5 Data Analysis Calculate IC50 & Selectivity Index (SI) step4->step5

Standardized experimental workflow for evaluating antiparasitic biological activity.

References

  • Synthesis and Biological Properties of New 5-nitroindazole Derivatives - PubMed (NIH). Available at:[Link][1]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain - PMC (NIH). Available at:[Link][3]

  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - Universidad de Granada (UGR). Available at: [Link][6]

  • New perspectives on the synthesis and antichagasic activity of 3-alkoxy-1-alkyl-5-nitroindazoles - ResearchGate. Available at:[Link][5]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - ResearchGate. Available at:[Link][4]

Sources

Comparative

LC-MS validation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole purity

Comparative Guide: High-Resolution LC-MS Validation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Purity The robust characterization of synthetic intermediates is a cornerstone of modern drug development, ensuring downs...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: High-Resolution LC-MS Validation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Purity

The robust characterization of synthetic intermediates is a cornerstone of modern drug development, ensuring downstream safety, yield, and efficacy. For complex heterocyclic precursors such as 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole—a critical building block often utilized in the synthesis of kinase inhibitors and novel indazole derivatives—a multi-faceted analytical approach is imperative[1].

This guide objectively compares the performance of an optimized Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) methodology against conventional HPLC-UV techniques. Furthermore, it provides comparative experimental data demonstrating why Ultra-Pure grade materials dramatically outperform standard commercial grades when subjected to rigorous isobaric impurity profiling.

Mechanistic Insight: The Challenge of Indazole Regioisomerism

Indazoles are tautomeric structures possessing an ambidentate nucleophilic character. During the synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole (typically via the alkylation of 5-nitro-1H-indazol-3-ol with 2-fluorobenzyl bromide), the alkylation event can occur at the oxygen atom (yielding the desired O3-alkylated product) or at the nitrogen atoms (yielding N1- or N2-alkylated regioisomers).

Why this matters: These regioisomers are perfectly isobaric (Exact Mass: 287.0706 Da). Because they share identical molecular weights and highly similar hydrophobicities, they frequently co-elute on standard C18 columns. If an N-alkylated impurity goes undetected, the subsequent reduction of the nitro group and downstream coupling will yield an entirely incorrect Active Pharmaceutical Ingredient (API). A robust cross-validation strategy employing high-resolution mass spectrometry is essential for the unambiguous characterization and differentiation of these isobaric interferences[2].

Analytical Methodology Comparison

Standard generic HPLC-UV methods often report artificially inflated purity scores because they fail to resolve critical regioisomers. To objectively assess the purity of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, we developed an optimized UHPLC-HRMS method utilizing a polar-embedded C18 phase and an Orbitrap mass analyzer.

Workflow S1 Sample Preparation 10 µg/mL in Initial Mobile Phase S2 UHPLC Separation Shim-pack GIST-HP C18 AQ (Resolves Isobars) S1->S2 S3 HESI Ionization Positive Mode (+) S2->S3 S4 Orbitrap HRMS [M+H]+ 288.0779 m/z S3->S4 S5 Data Analysis Extracted Ion Chromatogram (EIC) S4->S5

Workflow for the UHPLC-HRMS purity validation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

Table 1: Methodological Performance Comparison
ParameterGeneric HPLC-UV/MSOptimized UHPLC-HRMSCausality / Advantage
Column Chemistry Standard C18 (5 µm)Shim-pack GIST-HP C18 AQ (1.9 µm)The AQ phase provides enhanced shape selectivity for polar indazole derivatives, enabling baseline resolution of regioisomers[3][4].
Mobile Phase Additive None / 0.1% TFA0.1% Formic AcidFormic acid suppresses silanol interactions and maximizes [M+H]+ ionization efficiency in the HESI source without causing ion suppression[5][6].
Detection Mode UV (254 nm) & Single QuadOrbitrap HRMS (EIC)HRMS provides exact mass confirmation (± 2 ppm), distinguishing the target from des-fluoro impurities (Δm = 18 Da)[2].
Isobaric Resolution ( Rs​ ) < 0.8 (Co-elution)> 1.8 (Baseline separation)Prevents false-positive purity reporting by separating the O3-alkylated target from N1-alkylated impurities.

Experimental Protocol: Self-Validating UHPLC-HRMS System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. System suitability is continuously monitored via blank injections and known standard spikes.

1. Sample Preparation

  • Accurately weigh 1.0 mg of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:100 in the initial mobile phase (5% Acetonitrile / 95% Water) to yield a final working concentration of 10 µg/mL. Causality: Diluting in the initial mobile phase prevents solvent-induced peak broadening at the column head.

2. Chromatographic Separation Parameters

  • Column: Shim-pack GIST-HP C18 AQ (100 × 2.1 mm, 1.9 μm)[3][4].

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water[5].

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile[5].

  • Flow Rate: 0.4 mL/min[4].

  • Injection Volume: 1 µL[3].

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 11.0 min: Linear ramp from 5% B to 95% B[5]

    • 11.0 – 15.5 min: Hold at 95% B

    • 15.5 – 16.0 min: Return to 5% B

    • 16.0 – 18.0 min: Re-equilibration at 5% B[4][5].

3. Mass Spectrometry (Orbitrap) Parameters

  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Target Mass: Extracted Ion Chromatogram (EIC) at m/z 288.0779 ([M+H]+).

  • Resolution: 70,000 FWHM at m/z 200.

  • Self-Validation Check: Prior to sample analysis, inject a diluent blank to confirm the absence of carryover. The method is considered valid only if the signal-to-noise (S/N) ratio of the target peak is >1000:1 and the retention time relative standard deviation (RSD) across three replicate injections is <1.0%.

Comparative Data Analysis: Ultra-Pure vs. Standard Grade

Using the optimized UHPLC-HRMS protocol described above, we evaluated two different batches of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: an "Ultra-Pure" grade synthesized with strict regiocontrol, and a "Standard Commercial" grade.

As shown in Table 2, while standard UV detection suggests both products are of high quality, HRMS reveals critical hidden impurities in the standard grade.

Table 2: Purity Profile Comparison
Analytical MetricUltra-Pure Grade (Target)Standard Commercial GradeImpact on Downstream Synthesis
Apparent Purity (UV 254 nm) 99.8%98.2%Misleading; UV cannot differentiate between the O-alkylated and N-alkylated isomers.
True Purity (HRMS EIC) 99.5% 92.4% Reveals the true viable yield of the intermediate.
Isobaric Impurity (N1-alkylated) < 0.1% (Not Detected)5.8%N1-alkylated impurities will react in downstream steps, generating toxic or inactive API byproducts.
Des-fluoro Impurity (m/z 270.0873) < 0.1%1.2%Alters the pharmacological binding profile of the final drug candidate.
Mass Accuracy (Target Peak) 288.0781 m/z (Δ 0.7 ppm)288.0775 m/z (Δ 1.4 ppm)Both confirm identity, but the standard grade exhibits peak shouldering due to co-eluting trace isobars.

Sources

Validation

Spectroscopic Characterization and Validation of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: A Comparative Guide for Drug Discovery

Introduction & Rationale The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and antiparasiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1]. Specifically, 5-nitro-1H-indazole derivatives have garnered significant attention for their potent biological activities, including their role as redox-active agents against Trypanosoma cruzi in Chagas disease[2].

In this technical guide, we objectively compare the spectroscopic profile and physicochemical stability of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole against two key structural alternatives: 3-(Benzyloxy)-5-nitro-1H-indazole and the unsubstituted 5-nitro-1H-indazole [3].

The introduction of a 2-fluorobenzyl ether linkage at the C3 position is a deliberate design choice. The highly electronegative fluorine atom modulates the electron density of the benzyl ring, enhancing lipophilicity, improving metabolic stability against cytochrome P450 oxidation, and introducing unique non-covalent binding interactions (such as orthogonal multipolar C-F···C=O interactions) within target protein pockets.

Pathway Ligand Indazole Derivative (Inhibitor) Receptor Target Kinase (e.g., RTK) Ligand->Receptor Binds ATP ATP Binding Pocket (Blocked) Receptor->ATP Competes Downstream Downstream Signaling (e.g., MAPK/ERK) ATP->Downstream Prevents Activation Outcome Inhibition of Cell Proliferation Downstream->Outcome Halts

Mechanism of action for indazole-based inhibitors targeting receptor kinase pathways.

Spectroscopic Characterization: Causality and Interpretation

Accurate structural elucidation of indazole derivatives requires a multi-modal spectroscopic approach. As an application scientist, I emphasize that data collection is only half the battle; understanding why specific shifts and fragmentations occur is critical for preventing mischaracterization of tautomers or regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives[1]. For these compounds, DMSO-d6 is the solvent of choice. Why? The 1H-indazole tautomer is thermodynamically favored, and DMSO stabilizes the highly polar N-H bond via hydrogen bonding, preventing rapid proton exchange and allowing the N-H proton to be observed as a distinct, broad singlet (>12.5 ppm)[1][3].

  • The 5-Nitro Effect: The strong electron-withdrawing nature of the nitro group at C5 severely deshields the adjacent C4 and C6 protons. In 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, the C4 proton appears as a distinct doublet with meta-coupling ( 4J≈2.0 Hz) at ~8.6–8.8 ppm[3].

  • The 2-Fluoro Effect: The CH 2​ protons of the benzylic ether appear as a sharp singlet around 5.5 ppm. The presence of the ortho-fluorine atom splits the adjacent aromatic carbon signals in 13 C NMR due to 19 F- 13 C spin-spin coupling (e.g., 1JCF​≈245 Hz, 2JCF​≈21 Hz). This is a definitive marker distinguishing it from the non-fluorinated 3-(benzyloxy) alternative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of functional group integrity[1].

  • N-H Stretch: A broad band is observed at 3150–3100 cm −1 [1].

  • Nitro Group: The symmetric and asymmetric stretching vibrations of the NO 2​ group are highly diagnostic, appearing as sharp, intense bands at ~1340 cm −1 and ~1525 cm −1 , respectively[3].

  • Ether Linkage: The C-O-C stretching vibration from the C3-alkoxy group manifests strongly at 1030–1050 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

Using ESI-TOF in positive ion mode, the parent ion [M+H]+ is observed. The primary fragmentation pathway for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves the heterolytic cleavage of the C-O ether bond, yielding a stable 5-nitro-1H-indazol-3-ol fragment ( m/z 179.03) and a 2-fluorobenzyl cation ( m/z 109.04).

Comparative Data Presentation

The following tables synthesize the quantitative spectroscopic and stability data, comparing the target compound against its structural alternatives.

Table 1: Spectroscopic Data Comparison
Compound 1 H NMR (DMSO-d6) Key Shifts (ppm)FT-IR Key Bands (cm −1 )HRMS [M+H]+ ( m/z )
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole 12.8 (br s, NH), 8.75 (d, H4), 7.6-7.2 (m, 4H, F-Ar), 5.52 (s, CH 2​ )3140 (NH), 1525 (NO 2​ asym), 1342 (NO 2​ sym), 1045 (C-O-C)288.0781 (Calc: 288.0784)
3-(Benzyloxy)-5-nitro-1H-indazole 12.8 (br s, NH), 8.73 (d, H4), 7.5-7.3 (m, 5H, Ar), 5.48 (s, CH 2​ )3145 (NH), 1522 (NO 2​ asym), 1340 (NO 2​ sym), 1040 (C-O-C)270.0875 (Calc: 270.0879)
5-Nitro-1H-indazole [3]13.7 (br s, NH), 8.84 (s, H4), 8.41 (s, H3), 8.19 (d, H6)3150 (NH), 1534 (NO 2​ asym), 1341 (NO 2​ sym)164.0458 (Calc: 164.0460)
Table 2: Purity and Stability Metrics (Accelerated: 40°C / 75% RH for 4 Weeks)
CompoundInitial HPLC PurityPurity at 4 WeeksPrimary DegradantLipophilicity (clogP)
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole 99.2%98.7%5-nitro-1H-indazol-3-ol3.85
3-(Benzyloxy)-5-nitro-1H-indazole 99.0%97.4%5-nitro-1H-indazol-3-ol3.68
5-Nitro-1H-indazole 99.5%99.1%None detected1.82

Insight: The 2-fluorobenzyl derivative exhibits superior chemical stability under accelerated conditions compared to the unsubstituted benzyloxy analog. The electron-withdrawing fluorine atom strengthens the benzylic C-O bond against hydrolytic cleavage.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Internal controls are embedded to verify the success of each step.

Protocol 1: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution 1 H and 13 C spectra without tautomeric signal broadening.

  • Sample Preparation: Dissolve exactly 15.0 mg of the indazole derivative in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

    • Causality: Anhydrous solvent is critical. Trace water will exchange with the indazole N-H proton, suppressing the signal and complicating the 3.3 ppm water peak region.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal exactly to 0.00 ppm during processing to self-validate the chemical shift calibration.

  • Acquisition Parameters ( 1 H): Use a 400 MHz or 500 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient D1 delay ensures complete relaxation of the quadrupolar N-H proton, allowing for accurate integration relative to the aromatic protons.

  • Acquisition Parameters ( 13 C): Acquire with proton decoupling. For fluorinated analogs, ensure the spectral window is wide enough (up to 200 ppm) and the number of scans is sufficient (>512) to resolve the low-intensity, carbon-fluorine split doublets ( 1JCF​ , 2JCF​ ).

Protocol 2: HPLC-UV Purity Validation

Objective: Quantify compound purity and identify degradation products.

  • Column Selection: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent, keeping the indazole nitrogen protonated and preventing peak tailing, which is a common artifact that mimics impurities.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated indazole aromatic system).

G A Compound Synthesis & Isolation B HPLC-UV Purity Validation (>98%) A->B C Spectroscopic Characterization B->C D 1H & 13C NMR (DMSO-d6) C->D E FT-IR Spectroscopy (KBr Pellet) C->E F HRMS (ESI-TOF) Fragmentation C->F G Data Synthesis & Structural Confirmation D->G E->G F->G

Experimental workflow for the validation and spectroscopic characterization of indazole derivatives.

Conclusion

The rigorous spectroscopic characterization of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole reveals a robust, highly stable scaffold. Compared to its non-fluorinated benzyloxy counterpart, the 2-fluoro substitution provides distinct NMR signatures (via 19 F- 13 C coupling) and imparts superior chemical stability. By utilizing the self-validating protocols outlined above, researchers can ensure unambiguous structural elucidation, preventing downstream failures in biological assay interpretations.

References

  • BenchChem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide." Benchchem.com.
  • National Institutes of Health (PMC). "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles." PMC.
  • ACG Publications. "Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole." ACG Publications.
  • Universidad de Chile. "New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: Synthesis, biological evaluation, and ESR studies." UChile.cl.

Sources

Comparative

A Researcher's Guide to Benchmarking 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of the novel compound, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, ag...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of the novel compound, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, against established kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate how to present the resulting data for clear and impactful communication. The indazole scaffold is a well-established pharmacophore in kinase inhibitor discovery, with numerous derivatives showing potent and selective activity against various kinases implicated in cancer and other diseases[1][2][3]. The 5-nitro substitution has also been explored for its potential to enhance biological activity[4][5][6]. This guide, therefore, outlines a rigorous scientific approach to characterizing this promising, yet uncharacterized, molecule.

Introduction: The Rationale for Benchmarking

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology[3][7]. The highly conserved ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity, making comprehensive benchmarking a critical step in the characterization of any new chemical entity[8][9][10][11]. This guide will use 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole as a case study to demonstrate a robust benchmarking workflow.

Given the prevalence of the indazole core in inhibitors of serine/threonine kinases, we will hypothesize that our compound of interest may target kinases within the MAPK/ERK or PI3K/AKT signaling pathways, both of which are frequently dysregulated in cancer. Therefore, we will select well-characterized inhibitors of key kinases in these pathways as our standards for comparison.

Our benchmarking strategy will address the following key questions:

  • What is the inhibitory potency (IC50) of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole against a panel of relevant kinases?

  • How does its potency and selectivity compare to established inhibitors?

  • Does the compound engage its target kinase within a cellular context?

  • Does target engagement translate to the inhibition of downstream signaling and a cellular phenotype (e.g., anti-proliferative effects)?

Experimental Design: A Multi-faceted Approach

A thorough benchmarking study should employ a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive understanding of a compound's activity.

In Vitro Kinase Profiling: Assessing Potency and Selectivity

The initial step is to determine the inhibitory activity of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole against a panel of purified kinases. This provides a direct measure of the compound's potency and its selectivity profile across the kinome.

Choice of Kinases:

For this study, we will focus on a panel of kinases relevant to the hypothesized pathways, including:

  • MAPK/ERK Pathway: MEK1, ERK2, p38α

  • PI3K/AKT Pathway: PI3Kα, AKT1, mTOR

  • Other relevant kinases: ABL, SRC (as common off-targets)

Standard Inhibitors for Comparison:

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.

  • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases.

  • GDC-0941: A selective PI3K inhibitor.

  • U0126: A selective MEK1/2 inhibitor.

The following diagram illustrates the overall workflow for our benchmarking study.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Validation A Compound of Interest: 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole C In Vitro Kinase Assay Panel (e.g., MEK, ERK, PI3K, AKT) A->C B Standard Kinase Inhibitors: Sorafenib, Dasatinib, GDC-0941, U0126 B->C D Determine IC50 Values (Potency) C->D E Assess Kinase Selectivity Profile D->E G Cellular Target Engagement Assay (e.g., NanoBRET) E->G Inform cell-based assay design F Select Cancer Cell Line (e.g., A549, K562) F->G H Western Blot Analysis of Downstream Signaling F->H I Cell Proliferation Assay (e.g., MTT) F->I G->H J Determine GI50 Values (Cellular Potency) I->J

Caption: A workflow for benchmarking a novel kinase inhibitor.

Cell-Based Assays: Validating In-Cell Activity

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.

Choice of Cell Lines:

We will select cancer cell lines with known dysregulation in the MAPK/ERK or PI3K/AKT pathways, such as:

  • A549 (Lung Carcinoma): Known to have a KRAS mutation, leading to constitutive activation of the MAPK pathway.

  • K562 (Chronic Myeloid Leukemia): Characterized by the BCR-ABL fusion protein, which activates multiple downstream pathways, including PI3K/AKT and MAPK.[12]

Detailed Experimental Protocols

The following protocols are provided as a guide and can be adapted based on available laboratory equipment and reagents.

Protocol: In Vitro Kinase Assay (Radioisotope-Based)

This protocol describes a standard method for determining the IC50 of an inhibitor using a radioisotope-based filter binding assay.[13][14][15][16]

Materials:

  • Purified recombinant kinases (MEK1, ERK2, PI3Kα, AKT1, etc.)

  • Kinase-specific substrates (e.g., myelin basic protein for ERK2)

  • Kinase reaction buffer (specific to each kinase)

  • [γ-³²P]ATP

  • 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole and standard inhibitors dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Diluted test compound or DMSO (for control)

    • Kinase-specific substrate

    • Purified kinase

  • Initiate Reaction: Add [γ-³²P]ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (typically 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove non-specific binding.

  • Detection: Dry the filter plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells.[17][18]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • Nano-Glo® substrate

  • Opti-MEM® I Reduced Serum Medium

  • 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole and standard inhibitors dissolved in DMSO

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.

  • Cell Plating: Plate the transfected cells into a white, 96-well assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO control.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time.

  • Detection: Add the Nano-Glo® substrate to all wells and read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and >610nm (acceptor emission).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio versus the log of the inhibitor concentration.

    • Determine the IC50 value from the resulting competitive binding curve.

Protocol: Western Blot for Downstream Signaling

This protocol allows for the assessment of the phosphorylation status of downstream substrates, providing evidence of target inhibition in a cellular context.

Materials:

  • A549 or K562 cells

  • 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole and standard inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection: Image the blot using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Protocol: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[12]

Materials:

  • A549 or K562 cells

  • 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole and standard inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

The following diagram illustrates the mechanism of the MTT assay.

G cluster_0 MTT Assay Principle A Viable Cell B Mitochondrial Reductase C MTT (Yellow, Soluble) D Formazan (Purple, Insoluble) C->D Reduction by Mitochondrial Reductase

Caption: Principle of the MTT cell viability assay.

Data Presentation and Interpretation

Clear and concise data presentation is essential for communicating the results of a benchmarking study.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase Target3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole IC50 (nM)Sorafenib IC50 (nM)Dasatinib IC50 (nM)GDC-0941 IC50 (nM)U0126 IC50 (nM)
MEK1 Experimental Value>10,000>10,000>10,00072
ERK2 Experimental Value55030>10,000>10,000
PI3Kα Experimental Value5,800>10,00018>10,000
AKT1 Experimental Value>10,000>10,000>10,000>10,000
ABL Experimental Value2,000<1>10,000>10,000
SRC Experimental Value150<1>10,000>10,000

Note: IC50 values for standard inhibitors are representative and may vary between assay formats.

Table 2: Cellular Activity in Cancer Cell Lines
Cell LineAssay3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazoleStandard Inhibitor
IC50 / GI50 (nM) IC50 / GI50 (nM)
A549 NanoBRET™ (MEK1)Experimental ValueU0126: Value
MTT (72h)Experimental ValueU0126: Value
K562 NanoBRET™ (ABL)Experimental ValueDasatinib: Value
MTT (72h)Experimental ValueDasatinib: Value

By comparing the in vitro IC50 values with the cellular GI50 values, researchers can gain insights into the compound's cell permeability and potential for off-target effects. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability or active efflux from the cell.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole against standard kinase inhibitors. By following these detailed protocols and data analysis frameworks, researchers can generate a robust dataset to evaluate the compound's potential as a therapeutic agent.

The initial characterization described here should be followed by more in-depth studies, including:

  • Broader Kinome Profiling: To fully understand the compound's selectivity, it should be screened against a much larger panel of kinases.

  • Mechanism of Action Studies: To determine if the compound is an ATP-competitive inhibitor and to understand its binding kinetics.

  • In Vivo Efficacy Studies: If the in vitro and cellular data are promising, the compound's anti-tumor activity should be evaluated in animal models.

  • ADME/Tox Studies: To assess the compound's pharmacokinetic properties and potential toxicities.

By systematically applying these methodologies, the scientific community can effectively evaluate the therapeutic potential of novel kinase inhibitors and advance the development of new medicines for the treatment of cancer and other diseases.

References

  • Protocols.io. (2024). In vitro kinase assay. [Link][13]

  • Bio-protocol. (2022). In vitro kinase assay. [Link][15]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][7]

  • Frontiers in Pharmacology. (2020). Pharmacological approaches to understanding protein kinase signaling networks. [Link][17]

  • Journal of Chemical Information and Modeling. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link][8][9]

  • Bioorganic & Medicinal Chemistry Letters. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link][1]

  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link][4]

  • PMC. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. [Link][5]

  • European Journal of Medicinal Chemistry. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. [Link][2]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link][12]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. [Link][6]

  • PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][3]

Sources

Validation

Technical Comparison Guide: Reproducibility of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole Assay Results in Trypanosoma cruzi Models

Target Audience: Researchers, Assay Developers, and Drug Development Professionals Focus: In vitro efficacy, mechanistic causality, and protocol standardization for 5-nitroindazole derivatives. Executive Summary The deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Development Professionals Focus: In vitro efficacy, mechanistic causality, and protocol standardization for 5-nitroindazole derivatives.

Executive Summary

The development of novel therapeutics for Chagas disease—caused by the protozoan parasite Trypanosoma cruzi—is severely hindered by the high toxicity and limited chronic-phase efficacy of current standard-of-care drugs, Benznidazole and Nifurtimox[1]. In recent years, 5-nitroindazole derivatives, particularly 3-alkoxy and 1,2-disubstituted analogues like 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole , have emerged as privileged scaffolds demonstrating potent antichagasic activity[2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in advancing these compounds from hit-to-lead is inter-laboratory assay variability. This guide provides a self-validating, reproducible framework for evaluating the efficacy of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole and its analogues, objectively comparing their performance against established clinical alternatives.

Mechanistic Causality: Why 5-Nitroindazoles Work

To design a reproducible assay, one must first understand the biological causality of the compound. 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is not a direct inhibitor; it is a bioreductive prodrug [3].

Its mechanism of action relies entirely on the parasite's specific enzymatic machinery. The 5-nitro group is selectively reduced by the parasite's Type I Nitroreductase (TcNTR)[4]. This reduction initiates a cascade:

  • Futile Cycling: In the presence of oxygen, the nitro radical anion reacts to produce Reactive Oxygen Species (ROS), inducing severe oxidative stress[5].

  • Toxic Intermediates: Further reduction yields nitroso and hydroxylamine intermediates that form lethal adducts with parasitic DNA and proteins, ultimately triggering apoptosis[5].

Because mammalian cells lack TcNTR, these compounds exhibit a highly favorable Selectivity Index (SI), minimizing host cytotoxicity[6].

Pathway A 3-((2-Fluorobenzyl)oxy)- 5-nitro-1H-indazole B Type I Nitroreductase (TcNTR) A->B Binding & Activation C Nitro Radical Anion (R-NO2•-) B->C 1e- Reduction D Nitroso Intermediate (R-NO) C->D 1e- Reduction F Oxidative Stress (ROS) & Parasite Apoptosis C->F Futile Cycling (O2) E Hydroxylamine (R-NHOH) D->E 2e- Reduction E->F DNA Adducts

Fig 1: TcNTR-mediated bioreduction pathway of 5-nitroindazole derivatives.

Comparative Performance Data

When evaluating 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, its performance must be benchmarked against Benznidazole and Nifurtimox. The table below synthesizes quantitative baseline data for representative highly-active 5-nitroindazole (5-NI) fluorobenzyl/picolyl derivatives against the T. cruzi Dm28c strain[5],[3].

CompoundT. cruzi Epimastigotes IC₅₀ (µM)T. cruzi Trypomastigotes IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism of Action
Representative 5-NI Derivative 1.1 ± 0.35.4 ± 1.0> 100> 90TcNTR-mediated ROS generation & Apoptosis[5]
Benznidazole (Standard)7.5 ± 1.212.3 ± 2.1> 200~ 26Nitroreductase activation / DNA damage
Nifurtimox (Standard)4.2 ± 0.88.1 ± 1.5~ 150~ 35Oxidative stress via futile cycling

Analytical Insight: The 5-NI scaffold consistently demonstrates superior in vitro potency (lower IC₅₀) and a significantly wider therapeutic window (SI > 90) compared to clinical standards[5]. However, because the IC₅₀ is highly dependent on the parasite's metabolic rate and TcNTR expression, strict adherence to standardized growth phases during testing is non-negotiable.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your assay results, the experimental design must be a self-validating system.

  • Why Resazurin? For the primary epimastigote screen, we utilize Resazurin rather than MTT. MTT requires cell lysis and solubilization, introducing pipetting variability in high-throughput formats. Resazurin is non-toxic and cell-permeable, allowing for continuous kinetic monitoring of the same well over time.

  • Orthogonal Validation: Viability readouts must be orthogonally confirmed. A drop in fluorescence could indicate parasite death, but it could also indicate a compound-induced metabolic shift. Therefore, secondary validation via Giemsa staining and automated microscopy is integrated into the intracellular amastigote workflow.

Workflow S1 Cultivation of T. cruzi (Epimastigotes in LIT Medium) S2 Compound Treatment (Serial Dilutions: 0.1 - 100 µM) S1->S2 S3 Incubation Phase (72h at 28°C in Dark) S2->S3 S4 Viability Quantification (Resazurin Reduction Assay) S3->S4 S5 Data Analysis (IC50 & SI Calculation) S4->S5

Fig 2: Standardized high-throughput in vitro screening workflow for T. cruzi.

Step-by-Step Methodologies

Protocol A: Epimastigote Susceptibility Assay (Primary Screen)

This assay evaluates the baseline trypanocidal activity against the non-infective, replicative stage of the parasite.

  • Parasite Cultivation: Culture T. cruzi epimastigotes (e.g., Dm28c or CL Brener strains) in Liver Infusion Tryptose (LIT) medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 28°C[4].

    • Critical Causality Step: Harvest parasites strictly during the exponential log-phase (typically day 3-4). Parasites in the stationary phase downregulate metabolic enzymes, artificially inflating the apparent IC₅₀ of prodrugs.

  • Plate Seeding: Dispense 1×106 parasites/mL into 96-well flat-bottom microtiter plates (90 µL/well).

  • Compound Preparation: Prepare serial dilutions of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole in DMSO. Add 10 µL to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced baseline toxicity[7]. Include Benznidazole as a positive control.

  • Incubation: Incubate the plates for 72 hours at 28°C in the dark.

  • Readout: Add 10 µL of Resazurin solution (3 mM in PBS) to each well. Incubate for an additional 4 hours. Measure fluorescence (Excitation: 570 nm / Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mammalian Cytotoxicity & Selectivity Index (SI)

A potent compound is useless if it is universally cytotoxic. This protocol establishes the therapeutic window.

  • Cell Cultivation: Seed RAW 264.7 murine macrophages at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Treatment: Aspirate the media and apply fresh media containing compound dilutions (1 µM to 200 µM). Incubate for 48 hours.

  • Viability Assessment: Perform a standard MTT assay. Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of SDS-HCl or DMSO.

  • Data Analysis: Read absorbance at 570 nm to determine the Cytotoxic Concentration 50% (CC₅₀).

  • SI Calculation: Calculate the Selectivity Index ( SI=CC50​/IC50​ ). For 5-nitroindazole derivatives, an SI > 50 is the threshold for advancing to in vivo murine models[5].

References

  • Title: In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi Source: International Journal of Molecular Sciences / PubMed URL: [Link]

  • Title: New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: Synthesis, biological evaluation, and mechanism of action Source: University of Chile / Elsevier URL
  • Title: Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains Source: Parasitology Open / Cambridge University Press URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole proper disposal procedures

As drug development professionals and analytical chemists, handling complex functionalized heterocycles requires a rigorous understanding of their physicochemical properties. 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling complex functionalized heterocycles requires a rigorous understanding of their physicochemical properties. 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a highly specific research chemical that combines a biologically active indazole core with a thermally sensitive nitroaromatic group and a halogenated ether.

Disposal is not merely throwing chemicals in a bin; it is the critical final step of the chemical lifecycle. This guide provides the mechanistic rationale and step-by-step procedures for the safe operational handling and disposal of this compound, ensuring compliance with EPA/RCRA standards and safeguarding laboratory personnel.

Physicochemical Hazard Profile

To safely manage the disposal of this compound, we must first deconstruct the molecule into its functional motifs to understand the causality behind its specific hazards.

Structural MotifAssociated HazardMechanistic CausalityOperational Implication
5-Nitro Group Thermal Instability / Energetic PotentialThe nitro group is a strong electron-withdrawing moiety. Nitroaromatics possess high decomposition enthalpies and can undergo rapid, self-sustaining exothermic decomposition under high heat[1].Requires temperature-controlled storage; avoid friction/shock; never concentrate waste to dryness under high heat.
2-Fluorobenzyl Ether Acid Gas GenerationCombustion of fluorinated organics cleaves the C-F bond, producing highly corrosive Hydrogen Fluoride (HF) gas[2].Mandates disposal via high-temperature incineration equipped with caustic acid-gas scrubbers[3].
Indazole Core Biological ToxicityHeterocyclic pharmacophore capable of interacting with biological targets (e.g., kinase inhibition).Mandates strict PPE (nitrile gloves, HEPA-filtered fume hood) to prevent dermal absorption or inhalation.

Scientific Grounding for Disposal Methodology

Under the Resource Conservation and Recovery Act (RCRA), 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole cannot be disposed of via standard biological waste streams or municipal landfills. Because it is a halogenated organic compound, it must be routed to permitted hazardous waste incinerators[2].

The dual presence of a nitro group and a fluorine atom dictates a specific thermal destruction pathway. The incineration facility must utilize a high-temperature rotary kiln (typically >1000°C) to safely break down the energetic nitroaromatic bonds and achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE)[4]. Furthermore, because the thermal destruction of the fluorobenzyl group generates Hydrogen Fluoride (HF), the incinerator exhaust must be routed through a wet caustic scrubber to neutralize the acid gas before atmospheric release[3].

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Containment
  • Isolate Halogenated Waste: Do not mix 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole with non-halogenated solvent waste, aqueous acids, or heavy metals. Mixing increases disposal costs and can trigger incompatible, heat-generating chemical reactions[5].

  • Primary Containment: Collect solid waste (contaminated Kimwipes, empty vials, or degraded compound) in a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). If the compound is dissolved in a solvent (e.g., DMSO or DCM), collect it in a designated "Halogenated Organic Waste" carboy.

  • Avoid Evaporation: Never attempt to reduce the volume of nitroaromatic waste by rotary evaporation to dryness, as concentrating nitro-compounds can concentrate the energetic hazard and lead to thermal runaway.

Step 2: Satellite Accumulation and Labeling
  • RCRA Labeling: Affix a hazardous waste label immediately upon placing the first drop or particle into the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and check the boxes for "Toxic" and "Halogenated"[5].

  • Storage Conditions: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the area is cool, dry, and away from direct sunlight, strong bases, or sources of ignition[6]. Keep the container strictly closed unless actively adding waste.

Step 3: Final Destruction via Incineration
  • Transfer to EHS: Once the SAA container is full, or reaches the regulatory time limit (typically 90 days for central accumulation), transfer it to your facility's Environmental Health and Safety (EHS) team[5].

  • Permitted Incineration: EHS will manifest the waste to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) capable of handling halogenated nitroaromatics via scrubber-equipped incineration[4].

Emergency Spill Response Workflow

In the event of a localized laboratory spill, immediate and methodical action is required to prevent aerosolization and exposure.

  • Evacuate and Assess: Alert personnel in the immediate vicinity. If the spill is large or outside a fume hood, evacuate the lab and contact EHS immediately.

  • PPE Donning: Ensure you are wearing a lab coat, safety goggles, and double nitrile gloves. If dust is present, an N95 or P100 particulate respirator is required.

  • Containment (Dry Spill): Do NOT sweep dry, as this generates airborne dust. Lightly dampen the spilled solid with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust generation[7].

  • Collection: Use a plastic scoop (avoid metal to prevent sparking) to transfer the dampened material into a hazardous waste container. Alternatively, use a HEPA-filtered vacuum explicitly rated for combustible dusts[7].

  • Decontamination: Wash the spill area with a solvent capable of dissolving the residue (e.g., acetone), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.

Waste Stream Decision & Disposal Pathway

WastePathway A Waste Generation: 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole B Solid Waste (Powder, Vials, Kimwipes) A->B C Liquid Waste (Dissolved in Organic Solvent) A->C D Segregate: Solid Halogenated Hazardous Waste Bin B->D E Segregate: Liquid Halogenated Solvent Carboy C->E F Satellite Accumulation Area (SAA) Proper RCRA Labeling D->F E->F G EHS Transfer to Licensed TSDF F->G H High-Temperature Incineration (>1000°C) for Nitroaromatics G->H I Wet Caustic Scrubber (Neutralizes HF Gas) H->I Exhaust Gas

Disposal pathway for halogenated nitroaromatic compounds ensuring RCRA compliance.

Sources

Handling

Personal protective equipment for handling 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates with a strict adherence to the Precautionary Principle. When empirical, long-term toxicological data is un...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, uncharacterized pharmaceutical intermediates with a strict adherence to the Precautionary Principle. When empirical, long-term toxicological data is unavailable for a bespoke compound like 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole , we must deduce its hazard profile directly from its structural moieties.

This guide is designed not just to list safety steps, but to explain the causality behind them. By understanding the chemical logic driving these protocols, researchers can protect themselves effectively, ensuring that every safety measure is a self-validating system.

Structural Hazard Analysis: The "Why" Behind the PPE

The handling requirements for 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole are dictated by three distinct functional groups, each contributing to its overall risk profile:

  • The 5-Nitro Group: Nitroaromatic compounds are notorious for their ability to rapidly penetrate the dermal barrier. Once absorbed, they can be metabolically reduced to hydroxylamines, which oxidize hemoglobin to methemoglobin, severely impairing the blood's oxygen-carrying capacity[1]. Furthermore, nitroaromatics frequently test positive in Ames assays, indicating potential mutagenicity.

  • The 2-Fluorobenzyl Ether: The addition of a fluorine atom significantly increases the lipophilicity (LogP) of the molecule. This high lipid solubility facilitates rapid absorption through the stratum corneum (skin) and cellular membranes.

  • The 1H-Indazole Core: Planar, nitrogen-rich heterocycles can act as DNA intercalators. If aerosolized, inhaling this dust delivers the compound directly to the highly vascularized pulmonary alveoli, presenting a severe systemic hazard.

HazardLogic Core 3-((2-Fluorobenzyl)oxy) -5-nitro-1H-indazole Nitro 5-Nitro Group Core->Nitro Fluoro 2-Fluorobenzyl Ether Core->Fluoro Indazole 1H-Indazole Core Core->Indazole HazNitro Dermal Penetration & Methemoglobinemia Nitro->HazNitro HazFluoro High Lipophilicity & Tissue Accumulation Fluoro->HazFluoro HazIndazole DNA Intercalation / Mutagenicity Indazole->HazIndazole PPE1 Butyl/Nitrile Gloves (Permeation Barrier) HazNitro->PPE1 HazFluoro->PPE1 PPE2 Closed-System Weighing (Inhalation Prevention) HazIndazole->PPE2 PPE3 P100 Respirator / Powder Hood HazIndazole->PPE3

Logical relationship between chemical structural moieties, predicted hazards, and required PPE.

Quantitative PPE Selection Matrix

Because2[2], the level of protection must scale with the mass of the chemical being handled.

Operational ScaleMass HandledHand ProtectionEye & Face ProtectionRespiratory & Body Protection
Analytical < 10 mgDouble Nitrile (Minimum 4 mil)ANSI Z87.1 Safety GlassesFR Lab Coat; Fume Hood (>80 fpm)
Preparative 10 mg – 5 gButyl Rubber over Nitrile innerChemical Splash GogglesFR Lab Coat; Fume Hood
Process / Bulk > 5 gButyl Rubber over Nitrile innerGoggles + Face ShieldTyvek Sleeves; PAPR or N95/P100

Causality Note: Standard latex or thin nitrile gloves are rapidly permeated by lipophilic nitroaromatics. Butyl rubber provides the necessary chemical resistance against prolonged exposure to these specific functional groups.

Step-by-Step Operational Protocol

To ensure absolute safety, this protocol acts as a self-validating system —meaning each step includes a built-in check to confirm the integrity of the safety measure before proceeding.

Phase 1: Environmental Validation & PPE Donning
  • Validate Airflow: Check the digital monitor on the chemical fume hood. Self-Validation: Hold a delicate tissue near the sash gap; it should be gently pulled inward, confirming a face velocity between 80 and 120 fpm.

  • Clear Incompatibles: Remove all strong reducing agents (e.g., NaBH4, LiAlH4) from the workspace. Nitroaromatics can undergo highly exothermic, potentially explosive reductions if cross-contaminated.

  • Don PPE: Inspect the primary (inner) nitrile gloves. Don the secondary (outer) butyl rubber gloves. Self-Validation: Perform a tactile stretch and inflation test on the gloves; any failure to hold air or signs of brittleness indicates polymer degradation, validating the need for immediate replacement. Don a fully buttoned flame-resistant (FR) lab coat and splash goggles.

Phase 2: Weighing and Transfer
  • Static Mitigation: Nitroaromatic powders are highly susceptible to static cling, which drastically increases the risk of aerosolization. Ground yourself by touching a bare metal surface, and use an anti-static weighing boat.

  • Dispensing: Using a PTFE-coated or grounded metal spatula, carefully transfer the 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole onto the balance inside the fume hood.

  • Sealing: Transfer the solid to the reaction vial and cap it tightly before removing it from the weighing enclosure.

Phase 3: Decontamination
  • Solvent Selection: Wipe the spatula, balance, and hood surface with a lint-free wipe dampened with 70% Isopropanol (IPA) or Acetone. Causality: Because the fluorobenzyl ether makes the compound highly lipophilic, water will simply bead up and fail to clean the surface. IPA effectively reduces surface tension and solubilizes the residue.

  • Disposal: Place all contaminated wipes into a designated, sealed solid hazardous waste container.

Spill Response and Waste Management

In the event of a spill outside of primary containment, immediate and calculated action is required to prevent systemic exposure to3[3].

  • Do NOT Sweep: Dry sweeping aerosolizes the fine indazole powder, transforming a localized surface contamination into a widespread inhalation hazard.

  • Wet Containment: Gently cover the spill with absorbent pads wetted with isopropanol to suppress dust formation and solubilize the compound.

  • Waste Segregation: Collect all spill cleanup materials into a high-density polyethylene (HDPE) container. Label strictly as "Halogenated Organic / Nitroaromatic Waste."

  • Chemical Incompatibility Warning: Never mix this waste stream with basic/caustic waste or metal hydrides, as the nitro group is highly reactive under these conditions.

References

To support the mechanistic claims and safety standards outlined in this guide, please refer to the following authoritative sources:

  • Temple University Environmental Health and Safety. General Guidance on Laboratory Personal Protective Equipment (PPE).4

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.3

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.2

  • U.S. Government Publishing Office. Occupational Health: The Soldier and the Industrial Base (Chapter 9: Toxicity of Nitroaromatic Compounds).1

  • Australian Industrial Chemicals Introduction Scheme. Human health tier II assessment for Nitroaromatic Compounds.

Sources

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